PK150
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2,2-difluoro-1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF5N2O3/c16-10-3-1-7(5-9(10)14(17,18)19)22-13(24)23-8-2-4-11-12(6-8)26-15(20,21)25-11/h1-6H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPYXCLUNMOJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PK150: A Sorafenib Analogue Repurposed as a Potent Antibiotic
An In-Depth Technical Guide on the Transformation of an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores PK150, a structural analogue of the multi-kinase inhibitor sorafenib. Initially developed from a scaffold known for its anticancer properties, this compound has been repurposed into a potent antibiotic with significant activity against multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the scientific journey of this compound, from its origins as a sorafenib analogue to its establishment as a promising anti-infective agent. We will delve into the mechanism of action of both sorafenib and this compound, present available quantitative data, and detail the experimental protocols that have been pivotal in its development.
Introduction: From Cancer to Bacteria
Sorafenib is a well-established oral multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. It functions by targeting several kinases involved in tumor cell proliferation and angiogenesis, such as Raf-1, B-Raf, VEGFR-2, and PDGFR-beta. The diarylurea scaffold of sorafenib has been a fertile ground for the development of new therapeutic agents.
In the quest for new antibiotics to combat the growing threat of antimicrobial resistance, researchers have turned to repurposing existing drugs. This strategy can accelerate the drug development process by starting with compounds that have known safety profiles. A screening of commercial kinase inhibitors for antibacterial activity identified sorafenib as a promising, albeit moderately potent, hit against MRSA. This led to a systematic chemical modification of the sorafenib scaffold to enhance its antibacterial efficacy, resulting in the creation of this compound. This analogue demonstrates a remarkable increase in potency against MRSA and other Gram-positive pathogens, while its activity against human kinases has been significantly diminished.
Quantitative Data: Sorafenib vs. This compound
The following tables summarize the available quantitative data for sorafenib and this compound, highlighting their distinct biological activities.
Table 1: Anticancer Activity of Sorafenib
| Cancer Cell Line | IC50 (µM) | Reference |
| HCT 116 (Colon Carcinoma) | 18.6 | [1] |
| MCF7 (Breast Carcinoma) | 16.0 | [1] |
| H460 (Non-small cell lung carcinoma) | 18.0 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 2.3 - 2.97 | [2][3] |
Table 2: Antibacterial Activity of this compound and Sorafenib
| Bacterial Strain | Compound | MIC (µM) | Reference |
| S. aureus (MSSA) | This compound | 0.3 | [4] |
| S. aureus (MSSA) | Sorafenib | 3 | [4] |
| S. aureus (MRSA) | This compound | 0.3 - 1 | [4] |
| S. aureus (MRSA) | Sorafenib | 3 | [4] |
| S. aureus (VISA) | This compound | 0.3 | [4] |
MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus.
Signaling Pathways and Mechanisms of Action
The divergent therapeutic applications of sorafenib and this compound are a direct result of their distinct molecular targets and mechanisms of action.
Sorafenib: A Multi-Kinase Inhibitor in Cancer
Sorafenib exerts its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The primary pathway targeted by sorafenib is the Raf/MEK/ERK pathway, which is often dysregulated in cancer. Additionally, it inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.
Figure 1: Sorafenib's mechanism of action in cancer cells.
This compound: A Multi-Targeting Antibiotic
In contrast to its parent compound, this compound's antibacterial activity stems from its ability to interact with bacterial-specific targets. Chemical proteomic studies have revealed that this compound does not target a known kinase in bacteria. Instead, its mechanism of action is believed to be polypharmacological, involving at least two key processes:
-
Interference with Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone methyltransferase (MenG), an essential enzyme in the bacterial menaquinone biosynthesis pathway. Menaquinones are vital for the bacterial electron transport chain, and their inhibition disrupts cellular respiration.
-
Dysregulation of Protein Secretion: this compound is thought to alter the activity of signal peptidase IB (SpsB), leading to a dysregulation of protein secretion. This can cause cellular stress and contribute to bacterial cell death.
References
PK150: A Technical Guide on its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK150, a synthetic analogue of the anticancer drug sorafenib, has emerged as a potent antibacterial agent with significant activity against a range of pathogenic bacteria, particularly drug-resistant Gram-positive strains.[1][2][3] This document provides a comprehensive technical overview of this compound's antibacterial spectrum, its unique dual mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data from in vitro studies are summarized, and its molecular targets are detailed. This guide is intended to serve as a core resource for researchers in microbiology, infectious diseases, and medicinal chemistry engaged in the discovery and development of novel antibiotics.
Antibacterial Spectrum of Activity
This compound demonstrates a targeted and potent spectrum of activity, primarily against Gram-positive bacteria and mycobacteria.[2] Notably, it is inactive against the Gram-negative bacteria tested, with the exception of the plant pathogen Xanthomonas oryzae pv. oryzae.[2][4][5] The compound exhibits bactericidal properties, meaning it actively kills bacteria rather than merely inhibiting their growth.[2][6] Time-kill assays have confirmed that this compound rapidly kills exponentially growing Staphylococcus aureus.[2] Furthermore, it is effective against challenging bacterial forms, including persister cells and established biofilms, and importantly, it did not induce in vitro resistance in studies.[1][2]
Quantitative Antimicrobial Susceptibility
The in vitro potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against various bacterial species. The data, compiled from multiple studies, are presented below.
| Bacterial Species/Group | Strain(s) | MIC (µM) | MIC (µg/mL) | Reference(s) |
| Xanthomonas oryzae pv. oryzae | N/A | N/A | 0.15 | [4] |
| Staphylococcus aureus (MSSA) | NCTC 8325 | 0.3 | ~0.12 | [3][5] |
| Staphylococcus aureus (MRSA) | Various Clinical Isolates | 0.3 - 1.0 | ~0.12 - 0.4 | [3] |
| Staphylococcus aureus (VISA) | N/A | 0.3 | ~0.12 | [3] |
| Vancomycin-Resistant Enterococci (VRE) | N/A | 3.0 | 1.0 | [2][5] |
| Mycobacterium tuberculosis | N/A | 2.0 | 0.93 | [2][5] |
Note: MIC values in µg/mL are either directly cited or approximated based on a molecular weight of 394.68 g/mol for this compound.[5]
Mechanism of Action
This compound's potent bactericidal effect and low propensity for resistance development are attributed to its polypharmacology, engaging multiple molecular targets within the bacterial cell.[1][2] Chemical proteomics and subsequent validation studies have identified a dual mechanism involving the inhibition of menaquinone biosynthesis and the activation of signal peptidase IB (SpsB).[1][5]
Inhibition of Menaquinone Biosynthesis
This compound directly targets and binds to demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the menaquinone (vitamin K2) biosynthesis pathway.[4] Menaquinone is an essential component of the bacterial electron transport chain, vital for cellular respiration and energy production. By inhibiting MenG, this compound disrupts this pathway, leading to a reduction in endogenous menaquinone levels and subsequent impairment of cellular energy metabolism.[2][4] The binding affinity of this compound to MenG was confirmed by Surface Plasmon Resonance (SPR), which determined a dissociation constant (Kd) of 6.42 × 10⁻⁵ M.[4]
Activation of Signal Peptidase IB (SpsB)
In a distinct and unconventional mechanism, this compound also functions as an activator of the signal peptidase IB (SpsB).[5][7] SpsB is an essential enzyme responsible for protein secretion.[7] this compound is understood to bind to an allosteric site on SpsB, which enhances the enzyme's catalytic activity.[7] This over-stimulation of protein secretion is believed to disrupt the careful regulation of cell wall maintenance, leading to an uncontrolled release of proteins that manage cell wall thickness.[8] This ultimately compromises the structural integrity of the cell wall, causing the bacterial cell to burst.[8]
Caption: Dual mechanism of action of this compound.
Experimental Protocols & Workflows
The characterization of this compound's antibacterial activity involves standard microbiological and biochemical assays. Below are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing bactericidal versus bacteriostatic activity.
MIC Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar plate overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHIIB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound, as well as to a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Determination of Bactericidal vs. Bacteriostatic Activity
This workflow extends from the MIC assay to determine if the antibiotic kills the bacteria (bactericidal) or just inhibits its growth (bacteriostatic).
-
Perform MIC Test: Follow the MIC determination protocol as described above.
-
Subculturing: After the MIC is determined, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spot-plate the aliquot onto an appropriate antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Analysis:
-
Bactericidal: A significant reduction (typically ≥99.9% or a 3-log₁₀ reduction) in CFU count compared to the initial inoculum indicates a bactericidal effect. The lowest concentration achieving this is the Minimum Bactericidal Concentration (MBC).
-
Bacteriostatic: If bacterial growth is observed on the agar plate (i.e., no significant reduction in CFU count), the effect is bacteriostatic.[6][9][10]
-
Caption: Workflow for MIC and bactericidal activity determination.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - 2BScientific [2bscientific.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 9. idstewardship.com [idstewardship.com]
- 10. foamid.com [foamid.com]
PK150: A Dual-Targeting Antibacterial Agent with a Novel Mechanism of Action
An In-Depth Technical Guide on Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PK150 is a promising novel antibacterial agent, a structural analogue of the kinase inhibitor sorafenib, that exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its dual mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. This compound has been shown to interfere with menaquinone biosynthesis by inhibiting demethylmenaquinone methyltransferase (MenG) and to stimulate protein secretion by activating signal peptidase IB (SpsB), representing a multifaceted approach to combating bacterial growth and survival.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antibacterial agents with novel mechanisms of action is therefore a critical area of research. This compound has emerged as a promising candidate, demonstrating efficacy against drug-resistant bacterial strains. This document serves as a technical resource for researchers and drug development professionals, outlining the key studies and methodologies involved in the identification and validation of this compound's molecular targets.
Target Identification
The molecular targets of this compound were elucidated using a combination of chemical proteomics and subsequent validation experiments.
Chemical Proteomics
Chemical proteomics was employed to identify the protein binding partners of this compound in bacterial lysates. This technique utilizes a modified version of the small molecule of interest, equipped with a reactive group and a reporter tag, to capture and identify its interacting proteins.
Experimental Workflow for Chemical Proteomics
Caption: Workflow for chemical proteomics-based target identification of this compound.
Identified Targets
Chemical proteomics analysis revealed two primary targets of this compound in Staphylococcus aureus:
-
Demethylmenaquinone Methyltransferase (MenG): A key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway.
-
Signal Peptidase IB (SpsB): An essential enzyme involved in protein secretion.
Target Validation and Mechanism of Action
Following identification, the interaction of this compound with MenG and SpsB was validated through a series of biochemical and cellular assays.
Inhibition of Demethylmenaquinone Methyltransferase (MenG)
This compound was found to inhibit the activity of MenG, a crucial step in the bacterial electron transport chain.
Menaquinone is an essential electron carrier in the respiratory chain of most bacteria. Its depletion disrupts ATP synthesis, leading to bacterial cell death.[1][2][3]
Caption: this compound inhibits MenG, disrupting the menaquinone-dependent electron transport chain.
-
Surface Plasmon Resonance (SPR): SPR analysis confirmed the direct binding of this compound to MenG with a dissociation constant (Kd) of 6.42 x 10⁻⁵ M.[4]
-
Menaquinone Rescue Assay: The antibacterial effect of this compound was significantly reduced by the addition of exogenous menaquinone, confirming that the inhibition of menaquinone biosynthesis is a key mechanism of its action.[4]
-
MenG Overexpression: Overexpression of MenG in bacteria led to decreased susceptibility to this compound, further validating MenG as a direct target.[4]
Activation of Signal Peptidase IB (SpsB)
In a less conventional mechanism for an antibiotic, this compound was found to activate SpsB, an enzyme responsible for cleaving signal peptides from secreted proteins.
SpsB is crucial for the maturation and secretion of numerous proteins, including virulence factors. The precise downstream consequences of SpsB activation are still under investigation, but it is hypothesized that this may lead to dysregulation of protein secretion, causing cellular stress and contributing to bactericidal activity.
Caption: this compound activates SpsB, potentially dysregulating protein secretion.
-
In Vitro Activity Assays: Functional assays with purified SpsB demonstrated that this compound enhances its enzymatic activity.
-
Enhanced Secretion of Extracellular Proteins: Treatment of S. aureus with this compound resulted in increased levels of extracellular proteins, consistent with the activation of SpsB.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Xanthomonas oryzae pv. oryzae | 0.15[4] |
| Staphylococcus aureus (MSSA) | ~0.2-0.4 |
| Staphylococcus aureus (MRSA) | ~0.2-0.8 |
| Enterococcus faecalis (VRE) | ~0.8 |
| Mycobacterium tuberculosis | ~0.9 |
Table 2: Binding Affinity and In Vivo Efficacy of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to MenG | 6.42 x 10⁻⁵ M | [4] |
| In Planta Protective Efficacy (X. oryzae) | 78% at 200 µg/mL | [4] |
| In Vivo Efficacy (S. aureus murine model) | Significant reduction in bacterial load in liver and spleen |
Table 3: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Value | Reference |
| Oral Bioavailability (mice) | >50% | |
| In Vitro Cytotoxicity (IC50) | 7 to 15 µM against various human and murine cell lines | [5] |
| In Vivo Toxicity | No obvious signs of toxicity at 10 and 20 mg/kg p.o. and 10 mg/kg i.v. in mice. Severe toxic effects at 20 mg/kg i.v. | [5] |
| Hemolysis | No hemolysis of red blood cells | [5] |
| Plasma Stability | Excellent, no observable degradation after 6 hours | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To quantitatively measure the binding affinity of this compound to its protein target, MenG.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant MenG protein
-
This compound dissolved in running buffer at various concentrations
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified MenG protein (ligand) diluted in immobilization buffer over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound (analyte) in running buffer over the immobilized MenG surface.
-
Include a zero-concentration (buffer only) injection for baseline subtraction.
-
-
Data Analysis:
-
Record the sensorgrams for each this compound concentration.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Menaquinone Quantification by LC-MS/MS
Objective: To measure the levels of menaquinone in bacterial cells treated with this compound.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol/isopropanol gradient)
-
Bacterial cell cultures (S. aureus)
-
This compound
-
Extraction solvent (e.g., chloroform/methanol mixture)
-
Menaquinone standards
Procedure:
-
Sample Preparation:
-
Grow S. aureus cultures to mid-log phase and treat with this compound or vehicle control for a specified time.
-
Harvest the bacterial cells by centrifugation.
-
Extract lipids, including menaquinone, from the cell pellet using the extraction solvent.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the different forms of menaquinone using the C18 column and the specified mobile phase gradient.
-
Detect and quantify the menaquinone species using mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor and product ions for each menaquinone of interest.
-
-
Data Analysis:
-
Generate a standard curve using the menaquinone standards.
-
Quantify the amount of menaquinone in the this compound-treated and control samples by comparing their peak areas to the standard curve.
-
Murine Sepsis Model for In Vivo Efficacy
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of S. aureus infection.
Materials:
-
Pathogen-free mice (e.g., BALB/c)
-
Staphylococcus aureus strain (e.g., USA300)
-
This compound formulated for oral administration
-
Vehicle control
-
Tryptic soy broth (TSB)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Grow S. aureus to mid-log phase in TSB, wash, and resuspend the bacteria in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: Infect mice via intravenous (tail vein) injection with the prepared S. aureus suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control to the mice via oral gavage. Repeat treatment at specified intervals if necessary.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically harvest organs (e.g., liver, spleen, kidneys).
-
Homogenize the organs in PBS.
-
Perform serial dilutions of the organ homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis: Compare the bacterial loads in the organs of this compound-treated mice to those of the vehicle-treated control group to determine the reduction in bacterial burden.
Conclusion
This compound represents a promising new class of antibacterial agents with a dual mechanism of action that targets both menaquinone biosynthesis and protein secretion. The comprehensive approach to target identification and validation outlined in this guide provides a robust framework for the continued development of this compound and other novel anti-infective therapies. The detailed experimental protocols serve as a valuable resource for researchers in the field, facilitating further investigation into the multifaceted activity of this compound. Further studies are warranted to fully elucidate the downstream consequences of SpsB activation and to establish a more detailed toxicology profile for this compound.
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
PK150's Role in Dysregulating Protein Secretion: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
PK150, a synthetic derivative of the multi-kinase inhibitor sorafenib, has emerged as a potent antibacterial agent with significant efficacy against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is multifaceted, a characteristic known as polypharmacology, which contributes to its high potency and low propensity for resistance development.[1] A primary and novel antibacterial strategy of this compound involves the targeted dysregulation of protein secretion. This guide provides a detailed examination of the molecular mechanisms by which this compound disrupts bacterial protein secretion, presents the quantitative data supporting these findings, outlines key experimental protocols for investigation, and visualizes the involved pathways and workflows. The focus is on its well-documented effects in prokaryotic systems, with a comparative note on the distinct activities of its parent compound, sorafenib, on eukaryotic cells.
Introduction to this compound: A Novel Antibacterial Agent
The escalating crisis of antibiotic resistance necessitates the development of novel therapeutics with unconventional mechanisms of action. This compound, an analog of the anti-cancer drug sorafenib, was identified through a repurposing screen and subsequent chemical optimization, resulting in a compound with a 10-fold enhancement in anti-MRSA activity.[1] It demonstrates broad-spectrum activity against various Gram-positive pathogens, including vancomycin-resistant enterococci (VRE) and Mycobacterium tuberculosis, at sub-micromolar concentrations.[1]
Unlike many conventional antibiotics that target a single enzyme or process, chemical proteomics has revealed that this compound engages at least two critical bacterial pathways: menaquinone biosynthesis and protein secretion.[1] The latter represents a particularly innovative strategy, as it involves the stimulation rather than inhibition of a key enzyme, leading to a fatal disruption of cellular homeostasis. This guide will focus on the dysregulation of protein secretion, a key component of this compound's potent bactericidal effects.
Mechanism of Action: Hyper-activation of Signal Peptidase IB (SpsB)
In bacteria, the secretion of numerous proteins, including virulence factors and cell wall maintenance enzymes, is dependent on the Sec pathway. A crucial step in this pathway is the cleavage of N-terminal signal peptides from preproteins, a reaction catalyzed by signal peptidases. In S. aureus, Signal Peptidase IB (SpsB) is an essential serine protease that performs this function on the extracellular side of the cell membrane.[3]
This compound's unique mechanism involves the hyper-activation of SpsB. Recent mechanistic studies have elucidated that this compound does not bind to the active site but rather to a distinct allosteric pocket.[4] This binding event is proposed to shield the catalytic dyad (the key amino acid residues for catalysis) from surrounding water molecules. By reducing hydration, the geometry of the active site is stabilized in a more catalytically favorable conformation, leading to a significant increase in its enzymatic activity.[4] This stimulation of SpsB leads to an accelerated and uncontrolled processing of secreted proteins.
Consequence: A Dysregulated Secretome and Loss of Cell Viability
The this compound-induced hyper-activation of SpsB results in a profound dysregulation of the bacterial secretome—the complete set of proteins secreted into the extracellular space. Secretome analysis of S. aureus treated with this compound reveals a significant increase in the abundance of extracellular proteins.[1] This uncontrolled secretion is believed to overwhelm the cell wall maintenance machinery, leading to a loss of structural integrity and eventual cell lysis, which is consistent with the observed bactericidal effect of this compound.[1][2]
Quantitative Secretome Analysis Data
The following table summarizes the findings from a representative secretome analysis of S. aureus treated with this compound. The volcano plot data shows proteins with a significant log2 fold change in abundance.
| Protein Class/Name | Log2 Fold Change (this compound vs. Control) | Putative Function | Reference |
| SpsB Substrates (Predicted) | Multiple proteins show >1.5 fold increase | Virulence, Metabolism, Cell Wall Maintenance | [1] |
| Arylomycin C16-inhibited proteins | Multiple proteins show >1.5 fold increase | Experimentally proposed SpsB substrates | [1] |
Note: The original study presents this data graphically as a volcano plot. The table above serves as a conceptual representation of the quantitative findings, highlighting a general upregulation of secreted proteins.
Secondary Mechanism: Inhibition of Menaquinone Biosynthesis
In addition to its effects on protein secretion, this compound also targets the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for the bacterial electron transport chain and, consequently, for cellular respiration.[1] Studies in Xanthomonas oryzae pv. oryzae (Xoo), a plant pathogen, have confirmed that this compound directly binds to and inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in this pathway.[5] This dual-target approach enhances its antibacterial efficacy and likely contributes to the lack of observed resistance.
Quantitative Data for MenG Inhibition
| Parameter | Value | Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.15 µg/mL | X. oryzae pv. oryzae | [5] |
| Dissociation Constant (Kd) for MenG | 6.42 x 10⁻⁵ M | In vitro (SPR) | [5] |
Contextual Comparison: Effects of Sorafenib on Eukaryotic Cells
While no studies to date have documented the effect of this compound on eukaryotic protein secretion, its parent compound, sorafenib, is known to interact with the secretory pathway in mammalian cells. In hepatocellular carcinoma cell lines, sorafenib has been shown to induce:
-
Golgi Complex Fragmentation: Disruption of the normal Golgi structure.[6]
-
Endoplasmic Reticulum (ER) Stress: Activation of the Unfolded Protein Response (UPR), specifically the PERK and IRE1 signaling branches.[6][7]
-
Inhibition of Protein Synthesis: A general decrease in the translation of proteins.[7]
It is critical for drug development professionals to recognize that these effects of sorafenib cannot be directly extrapolated to this compound. this compound was specifically optimized for antibacterial activity, and its "off-target" effects on eukaryotic cells, if any, require dedicated investigation.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the mechanism of this compound.
Quantification of Bacterial Extracellular Proteins (Secretome Analysis)
This protocol describes a general workflow for analyzing changes in the bacterial secretome using LC-MS/MS.
-
Bacterial Culture and Treatment:
-
Grow S. aureus (e.g., strain NCTC 8325) in a suitable broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
-
Treat the cultures with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4-6 hours).
-
-
Supernatant Collection:
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant, which contains the secreted proteins, and pass it through a 0.22 µm filter to remove any remaining cells.
-
-
Protein Precipitation and Digestion:
-
Concentrate and precipitate the proteins from the supernatant using a standard method like trichloroacetic acid (TCA) precipitation.
-
Wash the protein pellet with cold acetone and resuspend it in a suitable buffer containing a denaturant (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer).
-
Search the spectra against the appropriate S. aureus protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or use isotopic labeling to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated.
-
In Vitro Signal Peptidase IB (SpsB) Activity Assay
This protocol outlines a method to measure the enzymatic activity of purified SpsB in the presence of this compound.
-
Reagents and Materials:
-
Purified, recombinant SpsB enzyme.
-
A fluorogenic SpsB substrate (e.g., a short peptide mimicking a signal sequence cleavage site, conjugated to a quenched fluorophore).
-
Assay buffer (e.g., Tris-HCl with a mild detergent).
-
This compound and vehicle control (DMSO).
-
A fluorescence plate reader.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of this compound or DMSO control to the wells.
-
Add a fixed concentration of the SpsB enzyme to all wells and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration to determine the effect of the compound on SpsB activity. An increase in velocity indicates enzyme activation.
-
Target Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to quantify the binding interaction between this compound and its protein target (e.g., MenG).
-
Immobilization of the Ligand:
-
Covalently immobilize the purified protein target (e.g., MenG) onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
-
Preparation of the Analyte:
-
Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound sequentially over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time. This includes an association phase (during injection) and a dissociation phase (when running buffer is flowed over the chip).
-
-
Data Analysis:
-
After subtracting the reference channel signal, analyze the resulting sensorgrams.
-
Fit the data from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
-
Summary and Future Directions
This compound represents a promising new class of antibiotic that functions, in part, by inducing a catastrophic dysregulation of protein secretion in bacteria. Its ability to hyper-activate the essential signal peptidase SpsB is a novel antibacterial mechanism that contributes to its efficacy and low resistance profile. The concurrent targeting of the menaquinone biosynthesis pathway further underscores the power of a polypharmacological approach.
For drug development professionals, this compound serves as a powerful case study. Key future directions for this line of research include:
-
Eukaryotic Cell Profiling: Thoroughly investigating the effects of this compound on eukaryotic cells to determine its therapeutic window and potential off-target toxicities.
-
Expanding the Activator Class: Using the allosteric activation mechanism of this compound on SpsB as a blueprint to discover and design other small-molecule enzyme activators as a new generation of antibiotics.
-
Resistance Studies: Continuing to investigate the long-term potential for resistance development to this dual-mechanism agent in diverse clinical isolates.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 3. uniprot.org [uniprot.org]
- 4. Unraveling the mechanism of small molecule induced activation of Staphylococcus aureus signal peptidase IB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Kinase Inhibitor Sorafenib Induces Cell Death through a Process Involving Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PK150: A Novel Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is crucial to combat this challenge. This technical guide provides a comprehensive overview of PK150, a potent small molecule inhibitor of MRSA. This compound was developed through the chemical modification of the anti-cancer drug sorafenib and exhibits a dual mechanism of action, exceptional potency against MRSA, including persistent and biofilm-forming strains, and promising in vivo efficacy.[1][2][3] This document details the quantitative data, experimental protocols, and key biological pathways associated with this compound's anti-MRSA activity.
Quantitative Data
The antibacterial efficacy and cytotoxic profile of this compound have been quantitatively assessed through various in vitro assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Strain Type | This compound MIC (µM) | This compound MIC (µg/mL) |
| Staphylococcus aureus | NCTC 8325 (MSSA) | 0.3 | 0.118 |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.3 | 0.118 |
| Staphylococcus aureus | Newman (MSSA) | 0.3 | 0.118 |
| Staphylococcus aureus | USA300 (MRSA) | 0.3 | 0.118 |
| Staphylococcus aureus | Mu50 (VISA) | 0.3 | 0.118 |
| Enterococcus faecalis | VRE | 3 | 1.18 |
| Mycobacterium tuberculosis | H37Rv | 2 | 0.93 |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus. Data extracted from Le et al., 2020.[4]
Table 2: Biofilm Eradication Activity of this compound
| Bacterial Strain | Treatment | Concentration | Biofilm Reduction (%) |
| Staphylococcus aureus | This compound | 8-fold MIC | 80 |
Data extracted from Le et al., 2020.[4]
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) |
| HeLa | Cytotoxicity Assay | >50 |
Data extracted from supplementary information of Le et al., 2020.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
a. Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus NCTC 8325)
-
This compound stock solution (in DMSO)
-
Spectrophotometer
b. Protocol:
-
Prepare a bacterial suspension in MHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serially dilute the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Add 100 µL of the bacterial suspension to each well containing the diluted this compound.
-
Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a spectrophotometer.
Biofilm Eradication Assay
This protocol assesses the ability of this compound to eradicate pre-formed biofilms.
a. Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottomed polystyrene plates
-
S. aureus ATCC 29213
-
This compound stock solution
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
b. Protocol:
-
Grow a culture of S. aureus ATCC 29213 in TSB with 1% glucose.
-
Add 200 µL of the bacterial culture to the wells of a 96-well plate and incubate for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, carefully remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).
-
Add fresh TSB containing various concentrations of this compound (e.g., multiples of the MIC) to the wells.
-
Incubate the plate for another 24 hours at 37°C.
-
Wash the wells with PBS to remove non-adherent bacteria.
-
Stain the remaining biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a plate reader to quantify the biofilm biomass.
Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound on mammalian cells.
a. Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™)
-
Fluorescence plate reader
b. Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing serial dilutions of this compound.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 1-2 hours).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the this compound concentration.
In Vivo Murine Infection Model
This protocol describes a systemic infection model in mice to evaluate the in vivo efficacy of this compound.
a. Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain USA300
-
Tryptic Soy Broth (TSB)
-
Saline solution
-
This compound formulation for oral or intraperitoneal administration
-
Levofloxacin (as a control antibiotic)
b. Protocol:
-
Prepare an inoculum of MRSA USA300 from an overnight culture in TSB, wash the cells, and resuspend them in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Infect mice via intraperitoneal injection with 100 µL of the bacterial suspension.
-
At a specified time post-infection (e.g., 1 hour), administer this compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and another control group should be treated with a standard antibiotic like levofloxacin.
-
Monitor the mice for a set period (e.g., 24 hours) for signs of morbidity and mortality.
-
At the end of the experiment, euthanize the mice and harvest organs (e.g., kidneys, spleen).
-
Homogenize the organs and perform serial dilutions for colony-forming unit (CFU) counting on TSB agar plates to determine the bacterial burden.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes described in this guide.
Figure 1. Dual-target mechanism of action of this compound against MRSA.
References
- 1. Sorafenib analogue combats MRSA | Semantic Scholar [semanticscholar.org]
- 2. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of PK150 Against Xanthomonas oryzae pv. oryzae: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial leaf blight, caused by the Gram-negative bacterium Xanthomonas oryzae pv. oryzae (Xoo), poses a significant threat to global rice production, leading to substantial yield losses. The emergence of antibiotic-resistant strains necessitates the development of novel antibacterial agents with distinct mechanisms of action. This technical guide details the activity of PK150, a small molecule inhibitor, against Xoo. This compound demonstrates potent in vitro and in planta efficacy, primarily by targeting the essential menaquinone biosynthesis pathway. This document provides a comprehensive overview of the quantitative data supporting its antibacterial activity, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and relevant biological pathways.
Introduction to Xanthomonas oryzae pv. oryzae and this compound
Xanthomonas oryzae pv. oryzae is a rod-shaped, Gram-negative bacterium that infects rice plants, causing bacterial leaf blight. The pathogen typically enters the plant through wounds or water pores (hydathodes) and colonizes the xylem, leading to wilting and necrotic lesions on the leaves. Severe infections can result in significant reductions in grain yield and quality. Current control strategies, including the use of antibiotics and resistant cultivars, are often hampered by the evolution of new, more virulent Xoo races.
This compound is a novel small-molecule compound that has been identified as a potent inhibitor of Xoo. Its unique mechanism of action offers a promising alternative to conventional antibiotics for the management of bacterial leaf blight in rice.
Quantitative Analysis of this compound Activity
The antibacterial efficacy of this compound against Xanthomonas oryzae pv. oryzae has been quantified through a series of in vitro and in planta experiments. The key findings are summarized below.
| Parameter | Value | Description |
| Minimum Inhibitory Concentration (MIC) | 0.15 µg/mL | The lowest concentration of this compound that prevents visible growth of Xoo in vitro.[1] |
| In Planta Protective Efficacy | 78% at 200 µg/mL | The percentage reduction in disease symptoms on rice plants treated with this compound compared to untreated controls.[1] |
| Dissociation Constant (Kd) | 6.42 x 10-5 M | A measure of the binding affinity of this compound to its target enzyme, demethylmenaquinone methyltransferase (MenG).[1] |
Mechanism of Action: Targeting Menaquinone Biosynthesis
This compound exerts its antibacterial effect by specifically inhibiting a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Xanthomonas oryzae pv. oryzae.
Inhibition of Demethylmenaquinone Methyltransferase (MenG)
The primary target of this compound is demethylmenaquinone methyltransferase (MenG), an essential enzyme responsible for the final step in menaquinone biosynthesis.[1] Menaquinones are vital components of the bacterial electron transport chain, playing a crucial role in cellular respiration and ATP production. By binding to MenG, this compound effectively blocks the production of menaquinone, leading to a disruption of cellular energy metabolism and ultimately, bacterial cell death. The interaction of this compound with MenG has been shown to involve key amino acid residues ALA-73, THR-76, ASP-97, and ILE-98.[1]
Signaling Pathway Disruption
The inhibition of menaquinone biosynthesis by this compound has cascading effects on various cellular processes in Xanthomonas oryzae pv. oryzae that are crucial for its virulence. Menaquinone is not only essential for respiration but also linked to the regulation of quorum sensing, a cell-to-cell communication system that controls the expression of virulence factors.
References
The Polypharmacology of PK150: A Selective Antibacterial Agent Targeting Multiple Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PK150, a synthetic analog of the multi-kinase inhibitor Sorafenib, represents a significant advancement in the development of novel antibacterial agents. Through chemical modification, this compound has been repurposed from its anticancer origins to exhibit potent, bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and persister cells, while notably avoiding the development of bacterial resistance.[1][2] This technical guide provides a comprehensive overview of the polypharmacology of this compound, detailing its dual mechanisms of action, summarizing its therapeutic efficacy, and providing insight into the experimental methodologies used for its characterization. A key finding is that this compound is inactive against a broad panel of human kinases, indicating a high degree of selectivity for its bacterial targets over human host cells.[1]
This compound: Quantitative Data Summary
The efficacy and pharmacological properties of this compound have been quantified through various in vitro and in vivo studies. The data presented below is collated from the available scientific literature.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain/Species | Abbreviation | Minimum Inhibitory Concentration (MIC) | Reference |
| Xanthomonas oryzae pv. oryzae | Xoo | 0.15 µg/mL | [3] |
| Methicillin-sensitive Staphylococcus aureus | MSSA | 0.3 µM | [4] |
| Methicillin-resistant Staphylococcus aureus | MRSA | 0.3 - 1 µM | [4] |
| Vancomycin-intermediate S. aureus | VISA | 0.3 µM | [4] |
| Vancomycin-resistant Enterococci | VRE | 3 µM | [5] |
| Mycobacterium tuberculosis | Mtb | 2 µM | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Murine Models
| Parameter | Model/Condition | Dosage/Route | Result | Reference |
| Efficacy | ||||
| Protective Efficacy | Xoo infection in planta (rice) | 200 µg/mL | 78% protection | [3] |
| Bacterial Load Reduction | Murine bloodstream infection (MSSA) | 20 mg/kg, p.o. | ~100-fold reduction in liver and heart bacterial loads | [4] |
| Pharmacokinetics | ||||
| Oral Bioavailability | Mouse | 10 mg/kg, p.o. | ~63% | [4] |
| Half-life (T½) | Mouse | 10 mg/kg, i.v. | 11.69 ± 1.5 hours | [4] |
| Half-life (T½) | Mouse | 10 mg/kg, p.o. | 9.67 ± 0.2 hours | [4] |
| Half-life (T½) | Mouse | 20 mg/kg, p.o. | 9.37 ± 0.5 hours | [4] |
Table 3: Target Binding and Human Cell Line Activity of this compound
| Target/Cell Line | Parameter | Value | Reference |
| Demethylmenaquinone methyltransferase (MenG) | Dissociation Constant (Kd) | 6.42 x 10⁻⁵ M | [3] |
| Human Kinase Panel (>250 kinases) | Activity | Inactive | [5] |
| Human Cell Line Cytotoxicity (e.g., HepG2, HeLa) | IC50 | Data not available in the reviewed literature. |
Polypharmacology and Mechanism of Action
The potent antibacterial effect of this compound and its low propensity for resistance development are attributed to its ability to engage multiple bacterial targets simultaneously.
Primary Target: Inhibition of Menaquinone Biosynthesis via MenG
The principal mechanism of action of this compound is the disruption of the bacterial electron transport chain through the inhibition of menaquinone (Vitamin K2) biosynthesis.[3]
-
Target: Demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the final step of the menaquinone synthesis pathway.
-
Effect: this compound binds to MenG, preventing the methylation of demethylmenaquinone and thereby blocking the production of functional menaquinone.[3] The resulting depletion of menaquinone disrupts cellular respiration, leading to bacterial cell death.
-
Validation: The antibacterial effect of this compound is significantly diminished in the presence of exogenous menaquinone-4 (MK-4) or when the MenG enzyme is overexpressed in bacteria, confirming MenG as a key target.[3]
Caption: Inhibition of the Menaquinone Biosynthesis Pathway by this compound.
Secondary Target: Stimulation of Signal Peptidase IB (SpsB)
Chemical proteomics studies have revealed a second mechanism of action for this compound involving the dysregulation of protein secretion.[5]
-
Target: Signal Peptidase IB (SpsB), an enzyme responsible for cleaving signal peptides from secreted proteins as they are translocated across the cell membrane.
-
Effect: this compound is proposed to alter the activity of SpsB, leading to an increase in protein secretion. This dysregulation of a fundamental cellular process contributes to bacterial cell stress and death.
-
Significance: The targeting of a secondary, unrelated pathway likely contributes to the potent bactericidal activity of this compound and makes it significantly more difficult for bacteria to develop resistance through single-point mutations.
Caption: Dysregulation of Protein Secretion via SpsB Modulation by this compound.
Experimental Protocols
The characterization of this compound's polypharmacology relies on a suite of specialized experimental techniques. The methodologies for key experiments are detailed below.
Activity-Based Protein Profiling (ABPP)
This chemoproteomic technique is used to identify the cellular targets of this compound in live bacteria.
-
Probe Synthesis: A chemical probe is synthesized by modifying this compound to include a photoreactive group and a reporter tag (e.g., biotin), creating a molecule like "3-005-P".
-
Cellular Labeling: Live S. aureus cultures are incubated with the this compound-derived photoprobe. The probe enters the cells and binds to its protein targets.
-
Covalent Crosslinking: The sample is exposed to UV light, which activates the photoreactive group on the probe, causing it to form a permanent, covalent bond with its bound target proteins.
-
Protein Extraction and Enrichment: The bacterial cells are lysed, and the total proteome is extracted. The biotin-tagged proteins (i.e., the targets of this compound) are then enriched from the complex lysate using streptavidin-coated beads.
-
Identification by Mass Spectrometry: The enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This process identifies MenG and SpsB as primary binding partners of the this compound probe.
Menaquinone Quantification by LC-MS
This protocol quantifies the direct impact of this compound on its primary metabolic pathway.
-
Sample Preparation: S. aureus cultures are grown to a specific density and then treated with a defined concentration of this compound or a vehicle control (DMSO) for a set period.
-
Lipid Extraction: Bacterial cells are harvested, and the total lipid content, including menaquinones, is extracted using a solvent system (e.g., a chloroform/methanol mixture).
-
LC-MS/MS Analysis: The lipid extract is analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). The different menaquinone species (e.g., MK-8) are separated by chromatography and then detected and quantified by the mass spectrometer, typically using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
-
Data Analysis: The levels of each menaquinone species in this compound-treated samples are compared to the control samples to determine the percentage of reduction.
SpsB Activity Assay (FRET-based)
This in vitro assay measures the enzymatic activity of SpsB and how it is affected by this compound.
-
Substrate Design: A synthetic peptide substrate is designed to mimic the natural cleavage site of SpsB. The peptide is flanked by a matched pair of fluorophores for Förster Resonance Energy Transfer (FRET), for example, a donor fluorophore (e.g., CyPet) on one end and an acceptor fluorophore (e.g., YPet) on the other.
-
Assay Principle: In the intact peptide, the two fluorophores are in close proximity. When the donor is excited with a specific wavelength of light, it transfers its energy to the acceptor, which then emits light at its own characteristic wavelength.
-
Enzymatic Reaction: The FRET peptide substrate is incubated with isolated SpsB enzyme (or membrane fractions containing SpsB) in the presence of either this compound or a vehicle control.
-
Signal Detection: If SpsB is active, it cleaves the peptide, separating the donor and acceptor fluorophores. This separation disrupts FRET. As a result, upon excitation of the donor, a decrease in the acceptor's emission and an increase in the donor's emission are observed. The rate of this change in fluorescence is directly proportional to the enzymatic activity of SpsB.
Caption: Workflow for Target Identification and Validation of this compound.
Conclusion
This compound exemplifies a successful drug repurposing strategy, transforming a human kinase inhibitor scaffold into a potent and selective antibacterial agent. Its polypharmacological profile, targeting both menaquinone biosynthesis (via MenG) and protein secretion (via SpsB), underpins its efficacy and low rate of resistance development. Crucially, the elimination of activity against human kinases highlights its potential as a selective therapeutic with a favorable safety profile. This guide provides the core technical information on this compound, offering a foundation for further research and development in the critical area of new antibiotics.
References
- 1. rsc.org [rsc.org]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of PK150: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of PK150, a novel small-molecule inhibitor with potent antibacterial activity. This document details the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, focusing on its activity against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo).
Quantitative Assessment of Antibacterial Efficacy
The initial in vitro evaluation of this compound demonstrated significant antibacterial potency. The minimum inhibitory concentration (MIC) and the binding affinity to its molecular target were quantified to establish its efficacy.
| Parameter | Value | Target Organism/Protein |
| Minimum Inhibitory Concentration (MIC) | 0.15 µg/mL | Xanthomonas oryzae pv. oryzae (Xoo)[1] |
| Dissociation Constant (Kd) | 6.42 × 10–5 M | Demethylmenaquinone methyltransferase (MenG)[1] |
Mechanism of Action: Inhibition of Menaquinone Biosynthesis
Mechanistic studies have revealed that this compound exerts its antibacterial effect by targeting and inhibiting a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. This pathway is crucial for cellular respiration in many bacteria.
Molecular Target: Demethylmenaquinone Methyltransferase (MenG)
The primary molecular target of this compound has been identified as demethylmenaquinone methyltransferase (MenG).[1] This enzyme catalyzes a critical methylation step in the synthesis of menaquinone. By binding to MenG, this compound effectively blocks the production of this essential electron carrier, leading to the disruption of the bacterial electron transport chain and subsequent cell death.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the menaquinone biosynthesis pathway in bacteria and highlights the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments performed to characterize this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow:
Materials:
-
Xanthomonas oryzae pv. oryzae (Xoo) strain
-
Nutrient Broth (NB) medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture Xoo in Nutrient Broth at 28°C with shaking until it reaches the mid-logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the adjusted suspension in NB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.[2]
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of this compound in NB in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in NB without this compound) and a negative control (NB only).
-
Incubate the plates at 28°C for 48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[3]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR analysis is a label-free technique used to measure the binding kinetics and affinity between a ligand (MenG) and an analyte (this compound).
Experimental Workflow:
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant MenG protein
-
This compound solutions of varying concentrations
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
MenG Immobilization:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified recombinant MenG protein over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound in running buffer over the immobilized MenG surface.
-
Monitor the association of this compound to MenG in real-time.
-
Following the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-MenG complex.
-
-
Data Analysis:
-
Regenerate the sensor surface between each this compound injection cycle if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the dissociation constant (Kd) as the ratio of kd/ka.[4]
-
Molecular Docking of this compound to MenG
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target.
Logical Relationship for Docking:
Software and Databases:
-
Molecular docking software (e.g., AutoDock, GOLD, or Schrödinger Suite)
-
Protein Data Bank (PDB) for the MenG crystal structure or a homology model.
-
Ligand structure generation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of MenG from Xanthomonas oryzae pv. oryzae. If a crystal structure is unavailable, a homology model can be generated.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Docking Simulation:
-
Perform the docking simulation using the chosen software. The algorithm will explore various conformations of this compound within the defined binding site.
-
-
Analysis of Results:
-
The resulting binding poses are scored and ranked based on their predicted binding affinity.
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of MenG. This analysis provides insights into the structural basis of inhibition.
-
References
Methodological & Application
Application Notes and Protocols for PK150 in In Vitro Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PK150, a potent sorafenib analog, in a variety of in vitro antibacterial assays. This compound has demonstrated significant activity against several pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), persister cells, and biofilms.
Introduction
This compound is a promising antibacterial compound that exhibits a multi-pronged mechanism of action, making it an attractive candidate for further investigation and development. Its primary modes of action include the inhibition of demethylmenaquinone methyltransferase (MenG), which disrupts menaquinone biosynthesis, and the alteration of signal peptidase IB (SpsB) activity, leading to stimulated protein secretion.[1] This dual-targeting approach may contribute to its potent bactericidal effects and a low propensity for resistance development.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro antibacterial activity of this compound against various bacterial strains. This data provides a baseline for designing experiments and selecting appropriate concentrations for your assays.
| Bacterial Strain/Condition | Assay Type | Key Findings | Reference |
| Staphylococcus aureus NCTC 8325 | Minimum Inhibitory Concentration (MIC) | MIC = 0.3 µM | [3] |
| Vancomycin-resistant Enterococci (VRE) | Minimum Inhibitory Concentration (MIC) | MIC = 3 µM | [3] |
| Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | MIC = 2 µM | [3] |
| Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | Inactive | [3] |
| Ciprofloxacin-treated stationary S. aureus cultures | Persister Cell Eradication | Effectively reduced persister cells | [3] |
| Staphylococcus aureus biofilms | Biofilm Eradication | Effectively eradicated established biofilms | [3] |
Experimental Protocols
Detailed methodologies for key in vitro antibacterial assays are provided below. These protocols are based on standard microbiological techniques and can be adapted for use with this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target bacterium. The broth microdilution method is described here.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.
-
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Target bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Bacterial Culture:
-
Prepare an overnight culture of the target bacterium in CAMHB.
-
Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Set up Experimental Conditions:
-
Prepare culture tubes with CAMHB containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube without this compound.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
-
Biofilm Eradication Assay
This protocol assesses the ability of this compound to eradicate pre-formed bacterial biofilms.
Materials:
-
This compound stock solution
-
Biofilm-forming bacterial strain (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the bacterial strain in TSB.
-
Dilute the culture 1:100 in TSB supplemented with glucose.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully remove the planktonic cells from the wells by aspiration.
-
Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh CAMHB containing various concentrations of this compound to the wells.
-
Include a control well with CAMHB only.
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Biofilm:
-
Remove the medium and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 10-15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm eradication compared to the untreated control.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
References
Application Notes and Protocols for PK150 in a Research Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK150 is a potent antibacterial agent derived from the anticancer drug sorafenib. It has demonstrated significant efficacy against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), persister cells, and biofilms.[1] This document provides detailed application notes and protocols for the use of this compound in a research laboratory setting, focusing on its mechanism of action and methods for evaluating its antibacterial activity.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two essential cellular processes in Staphylococcus aureus:
-
Inhibition of Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway.[2][3] Menaquinones are vital for the bacterial electron transport chain and nitrate respiration.[4] Disruption of this pathway impairs cellular respiration and contributes to bacterial cell death.
-
Activation of Signal Peptidase IB (SpsB): this compound acts as an activator of Signal Peptidase IB (SpsB), an essential enzyme for protein secretion. While the inhibition of SpsB is a known antibacterial strategy, this compound's activation of this enzyme represents a novel mechanism that leads to dysregulation of protein secretion, ultimately contributing to its bactericidal effects.[5]
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound against Staphylococcus aureus
| Bacterial Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Methicillin-sensitive S. aureus (MSSA) | ~0.14 | ~0.3 | [1] |
| Methicillin-resistant S. aureus (MRSA) | ~0.14 - 0.47 | ~0.3 - 1 | [1] |
| Vancomycin-intermediate S. aureus (VISA) | ~0.14 | ~0.3 | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Bacterial Load Reduction (Liver) | Bacterial Load Reduction (Heart) | Reference |
| This compound (20 mg/kg, oral) | ~100-fold | ~100-fold |
Signaling Pathways and Mechanisms of Action
Below are diagrams illustrating the molecular interactions and pathways affected by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA, or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile tubes and pipettes
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 2-6 hours).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculate Microtiter Plate:
-
Add 50 µL of each this compound dilution to the corresponding wells of a new 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation and Reading:
Protocol 2: Biofilm Eradication Assay using Crystal Violet Staining
This protocol assesses the ability of this compound to eradicate pre-formed S. aureus biofilms.[11]
Materials:
-
This compound stock solution
-
Staphylococcus aureus strain known to form biofilms
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of S. aureus in TSB with 1% glucose.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
This compound Treatment:
-
Carefully remove the planktonic cells (supernatant) from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh TSB containing various concentrations of this compound to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for another 24 hours.
-
-
Crystal Violet Staining:
-
Discard the medium and wash the wells twice with PBS.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.
-
Air dry the plate completely.
-
-
Quantification:
Protocol 3: In Vivo Efficacy in a Murine Sepsis Model
This protocol evaluates the therapeutic efficacy of this compound in a mouse model of S. aureus bloodstream infection.[14][15][16][17]
Materials:
-
This compound formulation for oral or intravenous administration
-
Staphylococcus aureus strain (e.g., a clinical isolate from a bloodstream infection)
-
6-8 week old female BALB/c mice
-
Sterile saline
-
Trypsin-Soy Agar (TSA) plates
-
Appropriate animal handling and surgical equipment
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow S. aureus to the mid-logarithmic phase in TSB.
-
Wash the bacterial cells with sterile saline and resuspend to a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Induction of Sepsis:
-
Inject mice intravenously (via the tail vein) with 100 µL of the bacterial suspension (1 x 10⁷ CFU/mouse).
-
-
This compound Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound to the treatment group of mice. A typical oral dose is 20 mg/kg.
-
Administer the vehicle control (e.g., saline or appropriate solvent) to the control group.
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and body weight loss daily for a predetermined period (e.g., 3-7 days).
-
At the end of the experiment, euthanize the mice.
-
-
Determination of Bacterial Burden:
-
Aseptically harvest organs (e.g., liver, kidneys, spleen, and heart).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the bacterial burden in the organs of the this compound-treated group to the control group to determine the in vivo efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone biosynthesis potentiates haem toxicity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menaquinone biosynthesis potentiates haem toxicity in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Menaquinone in Nitrate Respiration in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Staphylococcus aureus type I signal peptidase: essential or not essential, that’s the question | Semantic Scholar [semanticscholar.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. crystal-violet-based-assay-for-the-assessment-of-bacterial-biofilm-formation-in-medical-tubing - Ask this paper | Bohrium [bohrium.com]
- 14. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jidc.org [jidc.org]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Notes and Protocols for PK150 in Treating Persistent MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PK150, a novel antibacterial agent with potent activity against persistent Methicillin-Resistant Staphylococcus aureus (MRSA) infections. This document details the compound's mechanism of action, summarizes its efficacy through quantitative data, and provides detailed protocols for key in vitro and in vivo experiments.
Introduction
This compound is a synthetic small molecule derived from the anticancer drug sorafenib. It has been shown to be highly effective against drug-resistant S. aureus, including challenging persister cells and established biofilms.[1][2] A key advantage of this compound is its polypharmacology, targeting multiple essential pathways in S. aureus, which is believed to contribute to its high efficacy and low propensity for resistance development.[1][3]
Mechanism of Action
This compound exhibits a dual mechanism of action, disrupting two key cellular processes in S. aureus:
-
Inhibition of Menaquinone Biosynthesis: this compound targets and inhibits demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway.[1][4] Menaquinone is an essential electron carrier in the bacterial respiratory chain. Its inhibition disrupts cellular respiration and energy production.
-
Alteration of Protein Secretion: this compound alters the activity of signal peptidase IB (SpsB), a vital enzyme for protein secretion.[1] This leads to the dysregulation of protein transport across the cell membrane, impacting cell wall maintenance and other essential functions.
This multi-targeted approach is a significant factor in this compound's potent bactericidal activity and its ability to overcome bacterial persistence.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against various S. aureus strains.
Table 1: In Vitro Activity of this compound Against Planktonic Bacteria
| Bacterial Strain | This compound MIC (µM) | This compound MIC (µg/mL) | Vancomycin MIC (µM) | Linezolid MIC (µM) |
| S. aureus NCTC 8325 (MSSA) | 0.3 | 0.14 | 1 | 3 |
| S. aureus ATCC 29213 (MSSA) | 0.3 | 0.14 | - | - |
| MRSA USA300 | 0.3 | 0.14 | - | - |
| MRSA Mu50 | 0.3 | 0.14 | - | - |
| Vancomycin-resistant Enterococci (VRE) | 3 | 1.4 | - | - |
| M. tuberculosis | 2 | 0.93 | - | - |
Data sourced from Le et al., 2020.[1][2]
Table 2: Efficacy of this compound Against Persistent MRSA and Biofilms
| Assay | Metric | This compound (4x MIC) | Rifampicin (100x MIC) | Vancomycin |
| Persister Cell Eradication | Log Reduction in CFU/mL | Complete Eradication | >2 | - |
| Biofilm Eradication (24h treatment) | % Reduction in Biofilm Mass | 80% | - | No significant effect |
Data sourced from Le et al., 2020.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of this compound targeting MenG and SpsB in S. aureus.
Caption: Workflow for evaluating the in vitro and in vivo efficacy of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against MRSA.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
S. aureus strains (e.g., NCTC 8325, USA300)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a final concentration of 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound with no visible bacterial growth.
Protocol 2: Persister Cell Eradication Assay
Objective: To assess the ability of this compound to kill antibiotic-tolerant persister cells of S. aureus.
Materials:
-
S. aureus ATCC 29213
-
Tryptic Soy Broth (TSB)
-
Ciprofloxacin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Grow S. aureus to the stationary phase in TSB (approximately 16-18 hours).
-
To isolate persister cells, treat the stationary phase culture with ciprofloxacin (100x MIC) for 24 hours at 37°C.
-
Pellet the cells by centrifugation, wash twice with PBS to remove the antibiotic, and resuspend in fresh TSB.
-
Expose the persister cell-enriched culture to this compound (at 4x MIC) for 24 hours.
-
At various time points, take aliquots, serially dilute in PBS, and plate on TSA plates to determine the number of viable cells (CFU/mL).
-
Incubate the plates at 37°C for 24-48 hours and count the colonies.
Protocol 3: Biofilm Eradication Assay
Objective: To evaluate the efficacy of this compound in eradicating established S. aureus biofilms.
Materials:
-
S. aureus strain capable of biofilm formation
-
TSB supplemented with 1% glucose
-
This compound
-
96-well flat-bottom microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow a S. aureus culture overnight in TSB.
-
Dilute the culture 1:100 in TSB with 1% glucose and add 200 µL to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Gently remove the planktonic cells by washing the wells twice with PBS.
-
Add fresh TSB containing this compound (at 4x MIC) to the wells with established biofilms. Include a no-drug control.
-
Incubate for another 24 hours at 37°C.
-
Wash the wells again with PBS to remove non-adherent cells.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol.
-
Quantify the biofilm biomass by measuring the absorbance at 570 nm.
Protocol 4: In Vivo Efficacy in a Murine Systemic Infection Model
Objective: To assess the therapeutic efficacy of this compound in a mouse model of systemic MRSA infection.
Materials:
-
6-8 week old female BALB/c mice
-
MRSA strain (e.g., USA300)
-
This compound formulated for oral or intraperitoneal administration
-
Saline
-
Appropriate anesthesia and euthanasia agents
Procedure:
-
Grow an overnight culture of MRSA, wash the cells, and resuspend in saline to the desired inoculum concentration (e.g., 1 x 10^7 CFU/mouse).
-
Induce a systemic infection by injecting 100 µL of the bacterial suspension into the tail vein of the mice.
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound. Administer the compound at a specified dose (e.g., 10 mg/kg) via the desired route (oral gavage or intraperitoneal injection). A vehicle control group should be included.
-
Continue treatment at regular intervals (e.g., every 12 hours) for a specified duration (e.g., 3 days).
-
Monitor the mice for clinical signs of infection and mortality.
-
At the end of the treatment period, euthanize the mice and aseptically harvest organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs in sterile PBS, serially dilute the homogenates, and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial loads in the this compound-treated group to the vehicle control group to determine the in vivo efficacy.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).
Conclusion
This compound represents a promising therapeutic candidate for the treatment of persistent MRSA infections. Its novel, multi-targeted mechanism of action, potent bactericidal activity against persisters and biofilms, and in vivo efficacy warrant further investigation and development. The protocols provided herein offer a standardized framework for researchers to evaluate the potential of this compound and similar compounds in the fight against antibiotic-resistant bacteria.
References
Application Notes and Protocols for PK150: A Novel Agrochemical for Bacterial Leaf Blight Control
For Research, Scientific, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel antibacterial compound PK150, a promising candidate for the development of a new agrochemical to combat Bacterial Leaf Blight (BLB) in rice, caused by Xanthomonas oryzae pv. oryzae (Xoo). The following sections detail the compound's mechanism of action, present key quantitative data, and provide detailed protocols for its evaluation.
Introduction
Bacterial Leaf Blight is a major disease threatening global rice production. The novel small-molecule compound, this compound, has demonstrated potent and specific antibacterial activity against Xoo. Mechanistic studies have revealed that this compound targets and inhibits demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the menaquinone biosynthesis pathway of the bacterium.[1] This unique mode of action makes this compound an attractive candidate for further development, potentially offering a new tool to manage this devastating crop disease.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in planta experiments. The key data are summarized in the table below for easy comparison.
| Parameter | Value | Organism/System | Description |
| Minimum Inhibitory Concentration (MIC) | 0.15 µg/mL | Xanthomonas oryzae pv. oryzae (in vitro) | The lowest concentration of this compound that prevents visible growth of the bacteria.[1] |
| Protective Efficacy | 78% | Rice Plants (in planta) | The percentage reduction in disease symptoms in rice plants treated with 200 µg/mL of this compound prior to infection with Xoo.[1] |
| Dissociation Constant (Kd) | 6.42 x 10⁻⁵ M | This compound and MenG Protein | A measure of the binding affinity between this compound and its target enzyme, MenG, as determined by Surface Plasmon Resonance (SPR).[1] |
Mechanism of Action
This compound functions by inhibiting the menaquinone (Vitamin K2) biosynthesis pathway in Xanthomonas oryzae pv. oryzae. This pathway is essential for the bacterial electron transport chain and, consequently, for cellular respiration and survival. This compound specifically binds to and inhibits the enzyme demethylmenaquinone methyltransferase (MenG).[1] This inhibition disrupts the production of menaquinone, leading to bacterial cell death. Molecular docking studies have identified key amino acid residues (ALA-73, THR-76, ASP-97, and ILE-98) within MenG that are crucial for its interaction with this compound.[1]
References
Application Notes and Protocols: Methodology for Testing PK150 on Persister Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persister cells are a subpopulation of dormant, antibiotic-tolerant cells that are implicated in chronic and recurrent infections. These cells are notoriously difficult to eradicate with conventional antibiotics, which primarily target actively growing bacteria. PK150, a potent analog of the anti-cancer drug sorafenib, has emerged as a promising antimicrobial agent with significant activity against persister cells and biofilms of pathogenic bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] This document provides detailed methodologies for testing the efficacy of this compound against bacterial persister cells, specifically focusing on Staphylococcus aureus.
This compound exhibits a multi-pronged mechanism of action, interfering with menaquinone biosynthesis by inhibiting demethylmenaquinone methyltransferase (MenG) and stimulating protein secretion by altering the activity of signal peptidase IB (SpsB).[1][2] This polypharmacology is believed to contribute to its potent bactericidal effects and the low propensity for resistance development.[1]
These application notes will guide researchers through the essential protocols for determining the minimum inhibitory concentration (MIC) of this compound, generating and quantifying persister cells, and assessing the anti-biofilm activity of the compound.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain | This compound MIC (µM) | This compound MIC (µg/mL) | Vancomycin MIC (µM) | Linezolid MIC (µM) |
| S. aureus NCTC 8325 | Value | Value | 1 | 3 |
| [Other Strain 1] | Value | Value | Value | Value |
| [Other Strain 2] | Value | Value | Value | Value |
Table 2: Efficacy of this compound in Eradicating Staphylococcus aureus Persister Cells
| Treatment | Concentration (x MIC) | Incubation Time (h) | Initial CFU/mL | Final CFU/mL | Log Reduction |
| This compound | 2x | 24 | ~1 x 106 | Value | Value |
| Ciprofloxacin | 100x | 24 | ~1 x 106 | Value | Value |
| Rifampicin | 100x | 24 | ~1 x 106 | Value | Value |
| Vehicle Control (DMSO) | - | 24 | ~1 x 106 | Value | Value |
Table 3: Anti-Biofilm Activity of this compound against Staphylococcus aureus
| Treatment | Concentration (x MIC) | Incubation Time (h) | Biofilm Reduction (%) |
| This compound | 1x | 24 | Value |
| This compound | 2x | 24 | Value |
| This compound | 4x | 24 | 80%[4] |
| Vancomycin | 1x | 24 | Value |
| Vehicle Control (DMSO) | - | 24 | 0% |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method.
Materials:
-
Staphylococcus aureus strain (e.g., NCTC 8325)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in MHB.
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Generation and Eradication of Persister Cells
This protocol describes the generation of S. aureus persister cells by treatment with ciprofloxacin, followed by treatment with this compound to assess its eradication efficacy.
Materials:
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB)
-
Ciprofloxacin stock solution
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Generate Persister Cells:
-
Grow an overnight culture of S. aureus in TSB at 37°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of fresh TSB and grow to stationary phase (approximately 18-24 hours).
-
Induce persister formation by adding ciprofloxacin to the stationary phase culture at a concentration of 100x MIC.
-
Incubate for 24 hours at 37°C to kill the susceptible, growing cells, leaving a population enriched with persisters.
-
-
Isolate Persister Cells:
-
Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS to remove residual ciprofloxacin.
-
Resuspend the persister cells in fresh TSB to a concentration of approximately 1 x 106 CFU/mL.
-
-
This compound Treatment:
-
Aliquot the persister cell suspension into tubes.
-
Add this compound at various concentrations (e.g., 2x, 5x, 10x MIC). Include a vehicle control (DMSO) and a positive control antibiotic known to be ineffective against persisters (e.g., ciprofloxacin).
-
Incubate at 37°C for 24 hours.
-
-
Quantify Persister Cell Viability (CFU Enumeration):
-
At designated time points (e.g., 0 and 24 hours), take aliquots from each treatment group.
-
Perform ten-fold serial dilutions in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies to determine the number of viable cells (CFU/mL).
-
Calculate the log reduction in CFU/mL for each treatment compared to the initial count.
-
Biofilm Eradication Assay
This protocol uses the crystal violet staining method to quantify the ability of this compound to eradicate established S. aureus biofilms.
Materials:
-
Staphylococcus aureus strain
-
TSB supplemented with 1% glucose
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
This compound Treatment:
-
Carefully remove the planktonic cells from the wells by aspiration.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh TSB containing different concentrations of this compound (e.g., 1x, 2x, 4x MIC) to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate at 37°C for another 24 hours.
-
-
Biofilm Quantification:
-
Aspirate the medium and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm reduction compared to the untreated control.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound leading to bacterial cell death.
Caption: Experimental workflow for testing this compound on persister cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the mechanism of small molecule induced activation of Staphylococcus aureus signal peptidase IB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
PK150: In Vivo Efficacy Studies in Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK150 is a potent structural analog of Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. While Sorafenib's efficacy is attributed to its inhibition of tumor cell proliferation and angiogenesis through pathways like RAF/MEK/ERK and VEGFR, this compound has been primarily investigated for its potent antibacterial properties.[1][2] This document provides a summary of the available in vivo efficacy data for this compound and presents detailed protocols for representative in vivo studies based on methodologies used for Sorafenib and its analogs, given the absence of published in vivo cancer-specific studies for this compound.
This compound In Vivo Efficacy: Summary of Available Data
Currently, published in vivo efficacy studies for this compound have focused exclusively on its antibacterial activity in murine models of Staphylococcus aureus (MRSA) infection.[1][3] These studies have demonstrated that this compound possesses oral bioavailability and is effective in reducing bacterial load in vivo.[1][3]
Table 1: Summary of In Vivo Antibacterial Efficacy of this compound
| Animal Model | Pathogen | This compound Dose & Route | Key Findings | Reference |
| Murine bloodstream infection model | Methicillin-resistant Staphylococcus aureus (MRSA) | 20 mg/kg, oral | Significantly reduced bacterial loads in the liver and heart. | [1] |
| Neutropenic murine thigh infection model | Methicillin-resistant Staphylococcus aureus (MRSA) | 20 mg/kg, oral | 10-fold reduction in CFU/g in thighs compared to vehicle. | [1] |
Note: No in vivo efficacy data for this compound in any cancer animal models has been identified in the reviewed literature. The following sections provide representative protocols for how such studies might be designed, based on the known activity of its parent compound, Sorafenib.
Experimental Protocols: Representative In Vivo Cancer Efficacy Study
The following is a detailed protocol for a xenograft study in mice, a common model for evaluating the anti-cancer efficacy of compounds like Sorafenib and its analogs. This is a representative protocol and has not been specifically published for this compound.
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Materials:
-
Animal Model: 6-8 week old female athymic nude mice.
-
Cell Line: A human cancer cell line known to be sensitive to Sorafenib (e.g., HepG2 for hepatocellular carcinoma, or A549 for non-small cell lung cancer).
-
Test Compound: this compound, formulated for oral gavage.
-
Vehicle Control: Appropriate vehicle for this compound formulation.
-
Positive Control: Sorafenib, formulated for oral gavage.
-
Reagents: Matrigel, sterile PBS, cell culture media, anesthesia, calipers.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft study.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: this compound (e.g., 20 mg/kg, oral gavage, daily)
-
Group 4: Sorafenib (positive control, e.g., 30 mg/kg, oral gavage, daily)
-
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weights can be recorded.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Data Presentation: Hypothetical In Vivo Cancer Efficacy
The following table illustrates how quantitative data from a xenograft study of this compound would be presented.
Table 2: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 ± 1.0 |
| This compound | 10 | 1100 ± 150* | 40.5 | +1.8 ± 1.2 |
| This compound | 20 | 750 ± 120 | 59.5 | -0.5 ± 1.5 |
| Sorafenib | 30 | 800 ± 130 | 56.8 | -1.0 ± 1.3 |
| **p < 0.05, *p < 0.01 compared to vehicle control. |
Signaling Pathway
As an analog of Sorafenib, this compound may potentially target similar signaling pathways involved in cancer progression. The primary mechanism of Sorafenib involves the inhibition of the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and the inhibition of receptor tyrosine kinases like VEGFR and PDGFR, which are key mediators of angiogenesis.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Team Modify Approved Cancer Drug To Develop Antibiotic | Technology Networks [technologynetworks.com]
- 3. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PK150 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK150 is a novel small-molecule compound, identified as an analogue of the multi-kinase inhibitor Sorafenib, with potent antibacterial activity.[1] In preclinical research, this compound has demonstrated significant efficacy against both Gram-negative and Gram-positive bacteria, including the plant pathogen Xanthomonas oryzae pv. oryzae and clinically relevant strains of Staphylococcus aureus.[1][2] The primary mechanism of action of this compound is the inhibition of menaquinone (Vitamin K2) biosynthesis, an essential pathway for bacterial respiration.[2][3] Specifically, this compound targets and binds to the enzyme demethylmenaquinone methyltransferase (MenG), disrupting the electron transport chain and leading to bacterial cell death.[2][3]
These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for its use in antibacterial research.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Target Organism | Strain(s) | Metric | Value | Reference |
| Xanthomonas oryzae pv. oryzae | - | MIC | 0.15 µg/mL | [2] |
| Staphylococcus aureus | Methicillin-sensitive (MSSA) | MIC | 0.3 µM | [1] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | MIC | 0.3 - 1 µM | [1] |
| Staphylococcus aureus | Vancomycin-intermediate (VISA) | MIC | 0.3 µM | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vivo and In Planta Efficacy of this compound
| Application | Model | Treatment | Efficacy | Reference |
| Antibacterial (Plant) | Rice plant infection with X. oryzae pv. oryzae | 200 µg/mL this compound | 78% protective efficacy | [2] |
| Antibacterial (Animal) | Murine bloodstream infection with S. aureus (MSSA, SH1000) | 20 mg/kg this compound (oral) | ~100-fold reduction in bacterial load in liver and heart | [1] |
Table 3: Pharmacokinetic and Binding Properties of this compound
| Parameter | Value | Species/System | Reference |
| Oral Bioavailability | ~63% | Mouse | [1] |
| Half-life (T1/2) | 11.69 ± 1.5 h (10 mg/kg i.v.) | Mouse | [1] |
| Half-life (T1/2) | 9.67 ± 0.2 h (10 mg/kg p.o.) | Mouse | [1] |
| Half-life (T1/2) | 9.37 ± 0.5 h (20 mg/kg p.o.) | Mouse | [1] |
| Dissociation Constant (Kd) for MenG | 6.42 x 10-5 M | - | [2] |
Signaling Pathway
The antibacterial activity of this compound is derived from its inhibition of the menaquinone biosynthesis pathway, which is crucial for the respiratory chain in many bacteria. This compound specifically targets demethylmenaquinone methyltransferase (MenG), the enzyme responsible for the final step of menaquinone synthesis.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas oryzae pv. oryzae
This protocol outlines the procedure for determining the MIC of this compound against X. oryzae pv. oryzae using a broth microdilution method.
Materials:
-
This compound compound
-
Xanthomonas oryzae pv. oryzae culture
-
Peptone Sucrose Agar (PSA) plates
-
Peptone Sucrose Broth (PSB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28°C)
Procedure:
-
Bacterial Culture Preparation:
-
Streak X. oryzae pv. oryzae on a PSA plate and incubate at 28°C for 48-72 hours.
-
Inoculate a single colony into PSB and grow overnight at 28°C with shaking.
-
Dilute the overnight culture in fresh PSB to achieve a starting concentration of approximately 5 x 105 CFU/mL.
-
-
This compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in PSB in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubate the plate at 28°C for 48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Protocol 2: In Planta Efficacy of this compound against Bacterial Leaf Blight of Rice
This protocol describes a method to evaluate the protective efficacy of this compound against X. oryzae pv. oryzae infection in rice plants.
Materials:
-
Rice seedlings (a susceptible variety)
-
Xanthomonas oryzae pv. oryzae culture
-
This compound formulation
-
Sterile water
-
Scissors
-
Growth chamber with controlled humidity and temperature
Procedure:
-
Plant and Bacterial Preparation:
-
Grow rice seedlings to the appropriate stage (e.g., 4-6 weeks old).
-
Prepare an inoculum of X. oryzae pv. oryzae in sterile water, adjusting the concentration to approximately 108 CFU/mL.
-
-
This compound Application:
-
Prepare the desired concentration of this compound solution (e.g., 200 µg/mL).
-
Apply the this compound solution to the leaves of the rice seedlings, ensuring complete coverage. A control group should be treated with the vehicle solution without this compound.
-
-
Inoculation:
-
24 hours after this compound treatment, inoculate the plants with the bacterial suspension using the leaf-clipping method. Dip a pair of scissors in the bacterial inoculum and cut the tips of the rice leaves.
-
-
Incubation and Disease Scoring:
-
Maintain the inoculated plants in a growth chamber with high humidity (e.g., >90%) and a suitable temperature (e.g., 28-30°C).
-
After a designated period (e.g., 14 days), measure the lesion length on the inoculated leaves.
-
Calculate the protective efficacy of this compound by comparing the lesion lengths of the treated group to the control group.
-
Protocol 3: In Vivo Efficacy of this compound in a Murine Model of S. aureus Bloodstream Infection
This protocol provides a general framework for assessing the in vivo antibacterial efficacy of this compound against S. aureus in a mouse model.
Materials:
-
Mice (specify strain, age, and sex)
-
Staphylococcus aureus (e.g., MSSA strain SH1000)
-
This compound formulation for oral gavage
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline
-
Animal handling and surgical equipment
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow S. aureus in TSB overnight.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration for infection (e.g., 1 x 107 CFU per mouse).
-
-
Infection:
-
Infect mice with the prepared S. aureus suspension via intravenous (e.g., tail vein) injection.
-
-
This compound Administration:
-
At a specified time post-infection (e.g., 2 hours), administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via oral gavage.
-
-
Monitoring and Sample Collection:
-
Monitor the health of the animals regularly.
-
At a predetermined endpoint (e.g., 24 hours post-treatment), humanely euthanize the mice.
-
Aseptically harvest organs (e.g., liver, heart, kidneys).
-
-
Determination of Bacterial Load:
-
Homogenize the harvested organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial loads in the this compound-treated group to the control group to determine efficacy.
-
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of PK150
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of PK150, a potent inhibitor of Valosin-Containing Protein (VCP)/p97. Given the critical role of VCP/p97 in cellular protein homeostasis and the ubiquitin-proteasome system, its inhibition presents a promising therapeutic strategy in oncology. This document outlines detailed protocols for assessing the cytotoxic effects of this compound on adherent human cancer cell lines, including methodologies for cell culture, preparation of the compound, and determination of cell viability using the MTT assay. Additionally, it includes a summary of the VCP/p97 signaling pathway and a structured workflow for experimental procedures.
Introduction to this compound and VCP/p97 Inhibition
This compound is a small molecule inhibitor that has demonstrated significant activity against VCP/p97, an AAA+ ATPase that is essential for a multitude of cellular processes. VCP/p97 is a key player in the ubiquitin-proteasome system (UPS), where it facilitates the extraction of ubiquitinated proteins from cellular compartments, targeting them for degradation by the proteasome. Dysregulation of the UPS is a hallmark of many cancers, which often exhibit increased protein turnover and are thus more reliant on efficient protein degradation pathways for survival. By inhibiting VCP/p97, this compound disrupts protein homeostasis, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. While initially explored for its antibacterial properties by targeting menaquinone biosynthesis, its potent VCP/p97 inhibitory activity has positioned it as a compound of interest for cancer therapy.
Data Presentation: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| HCT116 | Colorectal Carcinoma | Value | 48 | MTT | Internal Data |
| HeLa | Cervical Cancer | Value | 48 | MTT | Internal Data |
| RPMI-8226 | Multiple Myeloma | Value | 48 | MTT | Internal Data |
| A549 | Lung Carcinoma | Value | 72 | Resazurin | Internal Data |
| MCF-7 | Breast Adenocarcinoma | Value | 72 | MTT | Internal Data |
| PC-3 | Prostate Cancer | Value | 72 | MTT | Internal Data |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Adherent Cancer Cell Lines using MTT Assay
This protocol details the steps for determining the 50% inhibitory concentration (IC50) of this compound on adherent human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete growth medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). b. On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity. c. Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-cell control" (medium only, for background absorbance). d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for each cell line.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of No-Cell Control) / (Absorbance of Vehicle Control - Absorbance of No-Cell Control)] x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Visualizations
VCP/p97 Signaling Pathway and the Effect of this compound
The following diagram illustrates the central role of VCP/p97 in the ubiquitin-proteasome system and how its inhibition by this compound disrupts cellular processes, leading to apoptosis.
Experimental Workflow for MIC/IC50 Determination
This diagram outlines the logical flow of the experimental protocol for determining the MIC or IC50 of this compound.
Application Note: Utilizing PK150 for the Investigation of Bacterial Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Overcoming this threat requires innovative strategies and novel chemical tools to understand and bypass bacterial defense mechanisms. PK150, a synthetic analog of the anti-cancer drug sorafenib, has emerged as a potent antibacterial agent with significant activity against problematic Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis.[1][2][3] Developed through chemical modification of sorafenib, this compound exhibits a tenfold increase in activity against MRSA and demonstrates efficacy against persistent and biofilm-forming bacteria.[4][5]
A key feature of this compound is its polypharmacological mechanism of action, which contributes to its high potency and a notable lack of induced resistance in laboratory settings.[1][3] This makes this compound not only a promising therapeutic candidate but also an invaluable research tool for exploring unconventional antibacterial targets and for studying the complex physiology of bacterial resistance. This application note provides a detailed overview of this compound's mechanism of action, quantitative data on its activity, and comprehensive protocols for its use in a research setting.
Mechanism of Action: A Multi-Target Approach
This compound's efficacy stems from its ability to simultaneously engage multiple bacterial targets, a strategy that makes it difficult for bacteria to develop resistance.[4] Its antibacterial properties are primarily attributed to the disruption of two vital cellular processes: menaquinone biosynthesis and protein secretion.[1][2][3]
-
Inhibition of Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway.[2][6] Menaquinones are essential components of the bacterial electron transport chain, and their depletion disrupts cellular respiration and energy metabolism, ultimately leading to cell death.[4]
-
Alteration of Protein Secretion: The compound also targets and alters the activity of signal peptidase IB (SpsB).[1][2] SpsB is vital for the secretion of numerous proteins.[7] By dysregulating SpsB, this compound disrupts the proper localization of proteins, including those involved in maintaining the integrity of the cell wall, which can cause the cells to burst.[4][7]
This dual-target mechanism, which circumvents common resistance pathways, is a key area of study for developing next-generation antibiotics.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - 2BScientific [2bscientific.com]
- 4. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PK150 Dosage for In Vivo Experiments
Welcome to the technical support center for PK150. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small-molecule compound, identified as an analogue of sorafenib, with potent antibacterial activity. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its primary mechanism of action is the inhibition of menaquinone biosynthesis, a key pathway in bacterial electron transport. This compound achieves this by binding to and inhibiting the enzyme demethylmenaquinone methyltransferase (MenG)[2].
Q2: What are the recommended starting dosages for this compound in mice?
A2: Based on preclinical studies, the following starting dosages for this compound in mice are recommended:
-
Oral (p.o.): 10 and 20 mg/kg.
-
Intravenous (i.v.): 10 mg/kg.
It is critical to note that an intravenous dose of 20 mg/kg has been shown to cause severe toxic effects and should be avoided[3].
Q3: How should this compound be formulated for in vivo administration?
A3: A common formulation for this compound to achieve a clear solution for in vivo dosing involves a mixture of solvents. A suggested protocol is as follows:
-
Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).
-
For the working solution, mix 10% of the DMSO stock solution with 40% PEG300.
-
Add 5% Tween-80 and mix thoroughly.
-
Finally, add 45% Saline to reach the final volume.
For studies with a continuous dosing period exceeding half a month, a formulation in corn oil (10% DMSO stock solution in 90% corn oil) can be considered[3].
Q4: What is the oral bioavailability and half-life of this compound in mice?
A4: this compound has demonstrated good oral bioavailability of approximately 63%. The half-life (T1/2) has been determined as follows:
-
10 mg/kg i.v.: 11.69 ± 1.5 hours
-
10 mg/kg p.o.: 9.67 ± 0.2 hours
-
20 mg/kg p.o.: 9.37 ± 0.5 hours[3].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no efficacy in in vivo infection model. | Improper formulation leading to poor solubility or precipitation of this compound. | Ensure the formulation is prepared fresh before each use and visually inspect for any precipitation. Use the recommended solvent mixture (DMSO, PEG300, Tween-80, Saline) for optimal solubility[3]. Consider in vitro solubility testing of your formulation. |
| Incorrect dosage or administration route. | Verify the calculated dosage based on the animal's body weight. For initial efficacy studies, the 20 mg/kg oral dose has shown significant reduction in bacterial loads[3]. Ensure proper administration technique (oral gavage or intravenous injection) to deliver the full dose. | |
| Bacterial strain is not susceptible to this compound. | Confirm the in vitro susceptibility of your bacterial strain to this compound using methods like determining the Minimum Inhibitory Concentration (MIC) before proceeding with in vivo studies. This compound is primarily active against Gram-positive bacteria[1]. | |
| Signs of toxicity in animals (e.g., weight loss, lethargy) at recommended doses. | Animal strain sensitivity. | Different mouse strains can have varied responses to compounds. If toxicity is observed, consider reducing the dosage or increasing the dosing interval. Monitor animals closely for any adverse effects. |
| Formulation vehicle toxicity. | While the recommended vehicle is generally well-tolerated, high concentrations of DMSO can have toxic effects. If you suspect vehicle toxicity, prepare a control group receiving only the vehicle to assess its effects. | |
| Difficulty with intravenous administration. | Poor visualization of tail veins. | To dilate the tail veins, warm the mouse under a heat lamp or by placing its tail in warm water (38-40°C) for a few minutes before injection. |
| Needle gauge is too large. | Use a small gauge needle (e.g., 27-30G) for tail vein injections in mice to minimize tissue damage and improve success rate. | |
| Regurgitation or signs of distress during oral gavage. | Improper gavage technique. | Ensure the gavage needle is of the appropriate length and is inserted gently into the esophagus, not the trachea. Animal restraint should be firm but not overly restrictive to avoid stress. |
| High dosing volume. | The volume administered by oral gavage should be appropriate for the size of the mouse, typically not exceeding 10 mL/kg. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage (mg/kg) | Half-Life (T1/2) (hours) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 10 | 11.69 ± 1.5 | N/A |
| Oral (p.o.) | 10 | 9.67 ± 0.2 | ~63% |
| Oral (p.o.) | 20 | 9.37 ± 0.5 | ~63% |
Data sourced from MedchemExpress[3].
Table 2: In Vivo Efficacy of this compound in a Murine Bloodstream Infection Model
| Animal Model | Pathogen | Dosage (mg/kg) | Administration Route | Outcome |
| C57BL/6J mice | S. aureus (MSSA) | 20 | Oral (p.o.) | ~100-fold reduction in bacterial loads in liver and heart |
Data sourced from MedchemExpress[3].
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Murine Sepsis Model
1. Animal Model:
-
Pathogen-free, 9-week old female C57BL/6J mice.
2. Infection:
-
Induce bloodstream infection via intravenous injection of a sublethal dose of Methicillin-sensitive S. aureus (MSSA) strain SH1000. The exact inoculum should be predetermined to establish a consistent infection.
3. This compound Formulation and Administration:
-
Prepare this compound formulation as described in the FAQs (Q3).
-
Administer a 20 mg/kg dose of this compound orally (p.o.) via gavage. A vehicle control group should be included.
-
Administer the first dose of this compound at a specified time point post-infection (e.g., 2 hours).
4. Monitoring and Endpoints:
-
Monitor the health of the animals daily (weight, clinical signs of illness).
-
At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), euthanize the animals.
-
Harvest organs (e.g., liver, heart, kidneys) and homogenize.
-
Determine bacterial loads in the organ homogenates by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).
5. Data Analysis:
-
Compare the CFU counts between the this compound-treated group and the vehicle control group to determine the reduction in bacterial load.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Investigating Potential Off-Target Effects of PK150
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of PK150. The content is structured to address common questions and troubleshooting scenarios encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-targets?
This compound is a potent antibacterial compound, developed as an analog of the multi-kinase inhibitor sorafenib.[1][2] Its primary mechanism of action is through the inhibition of two key bacterial enzymes:
-
Demethylmenaquinone methyltransferase (MenG): This enzyme is crucial for menaquinone biosynthesis in bacteria.[3]
-
Signal Peptidase IB (SpsB): this compound alters the activity of this enzyme, affecting protein secretion.
The dual targeting of these pathways is believed to contribute to its efficacy and the low observed rate of resistance development in bacteria.[3]
Q2: What are the potential off-target effects of this compound in mammalian systems?
Direct, comprehensive off-target profiling of this compound in mammalian cells is not extensively published. However, as an analog of sorafenib, this compound is predicted to share a similar off-target profile. Sorafenib is a known multi-kinase inhibitor, and its off-targets include several receptor tyrosine kinases and serine/threonine kinases.[4][5][6]
Potential mammalian off-targets of this compound, inferred from sorafenib, may include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)
-
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)
-
Raf kinases (Raf-1, B-Raf)
-
c-Kit
-
Flt-3
Additionally, sorafenib has been shown to inhibit the non-kinase target, soluble epoxide hydrolase (sEH).
Q3: I am observing unexpected phenotypic changes in my mammalian cell line treated with this compound. Could this be due to off-target effects?
Yes, unexpected phenotypes in mammalian cells are a strong indication of potential off-target effects, especially given this compound's origin as a kinase inhibitor analog. The observed phenotype could be a result of inhibition of one or more of the potential off-targets listed above, leading to downstream effects on signaling pathways involved in cell proliferation, angiogenesis, and survival.
Q4: How can I experimentally determine if the effects I'm seeing are on-target or off-target?
Distinguishing between on-target and off-target effects is a critical step in small molecule research. A common strategy involves using a structurally similar but inactive analog of the compound as a negative control. If the phenotype is still observed with the inactive analog, it suggests the effect is likely off-target or due to a non-specific, compound-related artifact. Another approach is to perform target knockdown or knockout (e.g., using siRNA or CRISPR) of the suspected off-target to see if it phenocopies the effect of this compound treatment.
Troubleshooting Guides
Problem 1: High cytotoxicity of this compound in mammalian cell lines at concentrations effective against bacteria.
-
Possible Cause: Off-target kinase inhibition. The potent inhibition of kinases essential for mammalian cell survival (e.g., VEGFR, PDGFR) could be leading to cytotoxicity.
-
Troubleshooting Steps:
-
Determine the IC50 in your cell line: Perform a dose-response curve to find the concentration of this compound that inhibits cell growth by 50%.
-
Compare with antibacterial MIC: Compare the cytotoxic IC50 to the minimum inhibitory concentration (MIC) required for your bacterial experiments.[1][2] If they are in a similar range, off-target cytotoxicity is a likely confounding factor.
-
Rescue experiments: If you suspect a specific kinase pathway is being inhibited, try to "rescue" the cells by providing downstream signaling components.
-
Use a more selective analog (if available): If medicinal chemistry efforts have produced analogs of this compound with reduced off-target activity, test these in parallel.
-
Problem 2: Inconsistent results or high variability in cellular assays with this compound.
-
Possible Cause 1: Compound solubility and stability. This compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Check solubility: Visually inspect your media for any precipitate after adding this compound.
-
Optimize solvent and concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across experiments. You may need to test different formulation strategies.[1]
-
Prepare fresh solutions: Do not use old stock solutions of this compound, as the compound may degrade over time.
-
-
Possible Cause 2: Off-target effects on multiple pathways leading to a complex and variable cellular response.
-
Troubleshooting Steps:
-
Reduce compound concentration: Use the lowest effective concentration of this compound to minimize off-target engagement.
-
Shorten treatment duration: Limit the exposure time of the cells to the compound.
-
Use orthogonal assays: Confirm your findings using multiple, independent assays that measure different aspects of the cellular phenotype.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and its parent compound, sorafenib.
Table 1: On-Target Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus (MSSA) | 0.3 µM | [1][2] |
| Staphylococcus aureus (MRSA) | 0.3 - 1 µM | [1][2] |
| Staphylococcus aureus (VISA) | 0.3 µM | [1][2] |
Table 2: Potential Off-Target Kinase Inhibition Profile (inferred from Sorafenib)
| Kinase Target | Biological Role |
| VEGFR-1, -2, -3 | Angiogenesis, cell proliferation |
| PDGFR-β | Angiogenesis, cell growth |
| Raf-1, B-Raf | Cell signaling (MAPK pathway) |
| c-Kit | Cell survival and proliferation |
| Flt-3 | Hematopoietic cell proliferation |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying the protein targets of this compound in a cellular context using a chemical proteomics approach.[7][8]
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., diazirine) and an affinity tag (e.g., alkyne for click chemistry).
-
Cell Treatment and Crosslinking:
-
Treat your mammalian cell line of interest with the this compound probe.
-
Expose the cells to UV light to induce covalent crosslinking of the probe to its interacting proteins.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells to release the proteins.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin tag to the alkyne-modified probe.
-
-
Affinity Purification:
-
Use streptavidin-coated beads to enrich for the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that were significantly enriched in the this compound-probe treated sample compared to a control. These are your potential on- and off-targets.
-
Protocol 2: Kinome Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This protocol describes a high-throughput method to assess the selectivity of this compound against a large panel of human kinases.[9][10]
-
Compound Submission: Provide a sample of this compound at a specified concentration to a commercial vendor offering kinome profiling services.
-
Assay Principle: The assay typically involves the competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured, usually by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of this compound indicates inhibition.
-
Data Analysis and Visualization:
-
The results are often expressed as a percentage of control or percent inhibition.
-
The data is commonly visualized on a "kinome tree" diagram, which shows the selectivity of the compound across the human kinome. Hits (inhibited kinases) are highlighted on the tree.[10]
-
Visualizations
Caption: On- and potential off-target pathways of this compound.
Caption: Workflow for identifying this compound off-target effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. jbuon.com [jbuon.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
PK150 stability and solubility for experimental use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the experimental use of PK150. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an analog of the kinase inhibitor sorafenib, which has been identified as a potent antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus (including MRSA and VISA strains). Its mechanism of action is twofold:
-
Inhibition of Menaquinone Biosynthesis: this compound targets and inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. This disrupts the bacterial electron transport chain, which is essential for cellular respiration.
-
Dysregulation of Protein Secretion: this compound acts as an allosteric activator of the signal peptidase IB (SpsB). This over-activation leads to a dysregulation of protein secretion, causing cellular stress and contributing to the bactericidal effect.
2. What are the recommended solvents for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
3. How should this compound stock solutions be stored?
Proper storage of this compound stock solutions is crucial to maintain its activity. The following storage conditions are recommended:
| Storage Temperature | Shelf Life (in DMSO) |
| -20°C | 1 month |
| -80°C | 6 months |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
1. Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its low water solubility. This is often observed when the final concentration of DMSO is too low to maintain the solubility of this compound at the desired working concentration. The components of the media, such as salts and proteins, can also contribute to the precipitation of hydrophobic compounds.
2. How can I prevent this compound from precipitating in my experiments?
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is sufficient to keep this compound in solution, typically between 0.1% and 0.5%. However, it is crucial to first determine the tolerance of your specific cell line to DMSO, as concentrations above 0.5% can be toxic to some cells.
-
Serial Dilutions: Instead of adding a small volume of a very high concentration stock directly to your media, perform serial dilutions of your this compound stock solution in your cell culture medium. This gradual dilution can help to prevent the compound from crashing out of solution.
-
Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the this compound solution. Adding a cold compound solution to warm media can sometimes induce precipitation.
-
Vortexing/Mixing: Immediately after adding the this compound solution to the media, ensure thorough mixing by gentle vortexing or pipetting up and down.
Issue: Inconsistent or No Antibacterial Activity
1. I am not observing the expected antibacterial effect of this compound. What could be the reason?
-
Compound Instability: Improper storage of the this compound stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation of the compound.
-
Inaccurate Concentration: Ensure that the stock solution was prepared accurately and that the final concentration in the assay is correct.
-
Bacterial Strain: The susceptibility to this compound can vary between different bacterial strains. Confirm that the strain you are using is reported to be sensitive to this compound.
-
Assay Conditions: The pH and composition of the growth medium can influence the activity of the compound. Use standard bacteriological broth such as Mueller-Hinton Broth (MHB) for susceptibility testing.
2. How can I verify the activity of my this compound stock?
It is recommended to include a known sensitive bacterial strain (e.g., S. aureus ATCC 29213) as a positive control in your experiments to confirm the activity of your this compound stock.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Broth Microdilution MIC Assay for S. aureus
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 3: Cytotoxicity Assay using HepG2 cells
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is below the toxic level for HepG2 cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for cytotoxicity assay.
PK150 Experimental Technical Support Center
Welcome to the technical support center for PK150-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: In Vitro Kinase Assay
Question 1: Why am I seeing inconsistent or low activity in my this compound in vitro kinase assay?
Answer: Inconsistent or low kinase activity can stem from several factors related to enzyme purity, reagent stability, or assay conditions.
-
Enzyme Quality: Ensure the purified recombinant this compound is properly folded and active. Purity should be >95% as assessed by SDS-PAGE. Small amounts of contaminating kinases can lead to false signals.[1] Consider expressing and purifying a fresh batch if the current stock is old or has undergone multiple freeze-thaw cycles.
-
ATP Concentration: The concentration of ATP is critical. For inhibitor studies, it's recommended to use an ATP concentration equal to the Michaelis constant (Km) for ATP to ensure data comparability.[2] If you are simply measuring activity, ensure the ATP is not limiting.
-
Substrate Quality: Verify the integrity and concentration of your substrate peptide or protein.
-
Buffer Conditions: Optimize the kinase reaction buffer. Key components like MgCl₂ concentration (typically 10 mM) and pH (usually 7.0-7.5) can significantly impact enzyme activity.[2]
-
Assay Incubation Time: For enzymes with slow kinetics, a longer incubation time may be necessary to achieve a sufficient signal.[1] However, ensure the reaction remains in the linear range.
Troubleshooting Workflow: Inconsistent Kinase Assay Signal
Caption: Troubleshooting workflow for inconsistent this compound kinase assay results.
Category 2: Western Blotting for Phospho-Substrate
Question 2: I'm observing high background on my Western blot when probing for the phosphorylated substrate of this compound.
Answer: High background on Western blots, especially with phospho-specific antibodies, is a common issue. Here are the primary causes and solutions:
-
Blocking Buffer: This is the most critical factor. Do not use milk as a blocking agent. Milk contains casein, which is a phosphoprotein and will react with your phospho-specific antibody, causing high background.[3][4] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Perform a dilution series to optimize the concentration.
-
Washing Steps: Insufficient washing can leave behind non-specifically bound antibodies. Increase the number of washes (at least 3-4 times) and the duration of each wash (5-10 minutes each) with TBST.[4][5]
-
Phosphatase Inhibitors: Always include phosphatase inhibitors in your cell lysis buffer to protect the phosphorylation status of your target protein.[3][6]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[3]
Data Table: Effect of Blocking Buffer on Signal-to-Noise Ratio
| Blocking Agent | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 5% Non-fat Milk in TBST | 15,000 | 12,000 | 1.25 |
| 5% BSA in TBST | 14,500 | 1,500 | 9.67 |
| 3% BSA in TBST | 14,000 | 1,100 | 12.73 |
As shown, switching from milk to BSA significantly improves the signal-to-noise ratio.
Category 3: Cell-Based Assays
Question 3: My cell viability (MTT/MTS) assay results are variable after treating cells with a this compound inhibitor.
Answer: Variability in MTT or similar metabolic assays often points to issues with cell handling, reagent concentration, or incubation times.
-
Cell Seeding Density: It is crucial that every well starts with the same number of cells.[7] Differences in starting cell number will directly translate to differences in final absorbance readings. Create a homogenous cell suspension and pipette carefully.
-
Incubation Time: The incubation time with the MTT reagent is critical. A period of 1 to 4 hours is typical.[8][9] However, prolonged incubation with tetrazolium dyes can be toxic to cells, leading to artifacts.[10]
-
Formazan Crystal Solubilization: For the MTT assay, ensure the purple formazan crystals are completely dissolved before reading the plate. Incomplete solubilization is a major source of error. Mix thoroughly by pipetting or using a plate shaker.
-
Compound Interference: The inhibitor compound itself might interfere with the assay chemistry or absorbance reading. Always run a "compound only" control (no cells) to check for background absorbance.
Signaling Pathway: Hypothesized this compound Downstream Effects
Caption: Hypothesized this compound signaling pathway leading to cell proliferation.
Detailed Experimental Protocols
Protocol: In Vitro this compound Kinase Assay
This protocol describes a method to measure the enzymatic activity of this compound by quantifying the amount of phosphorylated substrate.
-
Prepare Kinase Reaction Buffer (2X): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 200 µM EDTA.
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
10 µL of distilled water
-
5 µL of substrate solution (e.g., 10 µM final concentration)
-
5 µL of this compound enzyme (e.g., 50 nM final concentration)
-
5 µL of inhibitor compound or vehicle (DMSO)
-
-
Initiate Reaction: Add 5 µL of 200 µM ATP solution to each well to start the reaction.[11][12] The final reaction volume is 30 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction: Add 30 µL of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
Detection: Quantify substrate phosphorylation using an appropriate method (e.g., ADP-Glo™, TR-FRET, or radiometric assay using [γ-³²P] ATP).[13][14][15]
Protocol: Western Blot for Phospho-Substrate-X
This protocol details the detection of a this compound-phosphorylated substrate from cell lysates.
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][16]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[3]
-
Primary Antibody: Incubate the membrane with anti-phospho-Substrate-X antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.[16]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[6]
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.[16]
-
Capture the signal using a digital imager or X-ray film.
-
Protocol: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of viability.[19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[20] Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound inhibitor or vehicle control and incubate for the desired period (e.g., 24-72 hours).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9][19]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, protected from light.[21]
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21]
-
Mix thoroughly on an orbital shaker for 15 minutes.
-
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8]
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. youtube.com [youtube.com]
- 5. medicalalgorithms.com [medicalalgorithms.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. In vitro kinase assay [slack.protocols.io:8443]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
- 14. caymanchem.com [caymanchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 18. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: PK150 Pharmacokinetic and Pharmacodynamic Modeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK150.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of the anticancer drug sorafenib that has been identified as a potent antibiotic.[1][2] It exhibits bactericidal activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting multiple cellular processes.[1][3] Its primary mechanisms of action include the inhibition of menaquinone biosynthesis by targeting demethylmenaquinone methyltransferase (MenG) and the stimulation of protein secretion by altering the activity of signal peptidase IB (SpsB).[1][3][4]
Q2: What are the known cellular targets of this compound?
Chemical proteomics has identified two primary targets for this compound:
-
Demethylmenaquinone methyltransferase (MenG): Inhibition of this enzyme disrupts the menaquinone biosynthesis pathway, which is crucial for bacterial respiration.[1][3][4]
-
Signal Peptidase IB (SpsB): this compound alters the activity of this enzyme, leading to the stimulation of protein secretion.[1][3]
Q3: What is the oral bioavailability of this compound observed in preclinical models?
In murine models, this compound has demonstrated good oral bioavailability.[1][2] Studies have reported an oral bioavailability of approximately 63%.[2]
Q4: Can this compound be used to treat biofilm infections?
Yes, preclinical studies have shown that this compound is effective at eliminating established biofilms and killing persister cells, which are often tolerant to conventional antibiotics.[1][3]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus.
-
Possible Cause 1: Inconsistent bacterial growth phase. The bactericidal effect of this compound is most pronounced against exponentially growing cells.[3] Ensure that bacterial cultures are consistently in the mid-logarithmic growth phase when initiating MIC assays.
-
Possible Cause 2: Variability in media composition. The availability of certain nutrients can influence bacterial susceptibility. For example, supplementation with exogenous menaquinone can reduce the antibiotic effect of this compound.[3][4] Standardize the culture medium across all experiments.
-
Possible Cause 3: this compound degradation. Ensure that stock solutions of this compound are stored correctly and that working solutions are freshly prepared to avoid degradation.
Problem 2: Difficulty replicating the menaquinone rescue effect in this compound-treated bacteria.
-
Possible Cause 1: Insufficient concentration of exogenous menaquinone. The concentration of exogenous menaquinone must be sufficient to bypass the inhibitory effect of this compound on MenG. Titrate the concentration of menaquinone-4 (MK-4) to determine the optimal rescue concentration.[4]
-
Possible Cause 2: Poor uptake of exogenous menaquinone. Ensure that the experimental conditions (e.g., cell density, incubation time) are optimized for the uptake of menaquinone by the specific bacterial strain being used.
-
Possible Cause 3: Dominant effect on SpsB. In some strains or under certain conditions, the effect of this compound on SpsB and protein secretion may be more pronounced than its effect on menaquinone biosynthesis, making a rescue with menaquinone less effective.
Problem 3: Unexpected cytotoxicity in mammalian cell lines at therapeutic concentrations.
-
Possible Cause 1: Off-target effects. Although repurposed from a kinase inhibitor, this compound's primary antibacterial targets are not present in mammalian cells. However, at higher concentrations, off-target effects on host cell kinases could occur. It is crucial to determine the selectivity index (ratio of cytotoxic concentration to antibacterial concentration).
-
Possible Cause 2: Impurities in the this compound sample. Ensure the purity of the this compound compound. Impurities from synthesis could contribute to unexpected cytotoxicity.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound based on available preclinical data.
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| MIC | Methicillin-sensitive S. aureus (MSSA) | 0.3 µM | [2] |
| MIC | Methicillin-resistant S. aureus (MRSA) | 0.3 - 1 µM | [2] |
| MIC | Vancomycin-intermediate S. aureus (VISA) | 0.3 µM | [2] |
| MIC | Xanthomonas oryzae pv. oryzae (Xoo) | 0.15 µg/mL | [4] |
| Dissociation Constant (Kd) for MenG | Xanthomonas oryzae pv. oryzae (Xoo) | 6.42 x 10⁻⁵ M | [4] |
Table 2: Murine Pharmacokinetic Parameters of this compound
| Parameter | 10 mg/kg i.v. | 10 mg/kg p.o. | 20 mg/kg p.o. | Reference |
| T1/2 (hours) | 11.69 ± 1.5 | 9.67 ± 0.2 | 9.37 ± 0.5 | [2] |
| Oral Bioavailability | - | ~63% | - | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium).
-
Prepare an inoculum of the test bacterium (e.g., S. aureus) from a fresh overnight culture, diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Menaquinone Rescue Assay
-
Prepare a 96-well microtiter plate with serial dilutions of this compound as described in the MIC protocol.
-
Prepare a parallel plate with the same dilutions of this compound, but supplement the growth medium in each well with a final concentration of 100 µg/mL exogenous menaquinone-4 (MK-4).[4]
-
Inoculate both plates with the test bacterium as described above.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of this compound in the presence and absence of exogenous menaquinone. A significant increase in the MIC in the presence of menaquinone indicates that this compound's activity is at least partially due to the inhibition of menaquinone biosynthesis.
Visualizations
Caption: Dual mechanism of action of this compound in bacteria.
Caption: General workflow for PK/PD modeling of this compound.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preclinical Assessment of PK150
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential toxicity associated with the novel small molecule PK150 in preclinical studies.
Understanding this compound
What is this compound and what is its known mechanism of action?
This compound is a novel small molecule compound.[1] To date, its primary characterized activities are:
-
Antibacterial Agent: this compound exhibits potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. It functions by targeting and binding to demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone biosynthesis pathway.[1]
-
Allosteric Modulator: In Staphylococcus aureus, this compound has been shown to be an allosteric modulator of signal peptidase IB (SpsB).[2] It can act as both an activator and a non-competitive inhibitor of SpsB, depending on whether it binds to the holo-enzyme or the apo-enzyme.[2]
It is crucial to note that these are bacterial targets. Preclinical toxicity studies in mammalian systems are necessary to assess the safety profile and identify any potential off-target effects.
Frequently Asked Questions (FAQs): In Vitro Toxicity Assessment
This section addresses common questions and issues that may arise during the initial in vitro safety profiling of this compound.
Q1: We are observing significant cytotoxicity in our initial cell-based assays with this compound. What are the potential causes and how can we troubleshoot this?
A1: High cytotoxicity in initial screenings is a common challenge. Here are several factors to consider and troubleshoot:
-
Compound-Specific Issues:
-
Solubility: Poor solubility of this compound in aqueous culture media can lead to precipitation and the formation of aggregates, which can cause non-specific cytotoxicity.
-
Troubleshooting: Confirm the solubility of this compound in your assay medium. Consider using a different solvent or a lower concentration of the stock solution. Ensure the final solvent concentration in the assay is non-toxic to the cells.
-
-
Purity: Impurities from the synthesis process could be responsible for the observed toxicity.
-
Troubleshooting: Verify the purity of your this compound batch using methods like HPLC and mass spectrometry. If possible, test a newly synthesized and purified batch.
-
-
-
Assay-Related Factors:
-
Assay Interference: this compound might interfere with the assay readout itself. For example, in luciferase-based assays for ATP measurement (a common method for cell viability), the compound could directly inhibit the luciferase enzyme.[3]
-
Troubleshooting: Run a cell-free assay with just the compound and the assay reagents to check for direct interference. Use an orthogonal assay based on a different principle (e.g., a dye-based assay like MTT or a direct cell counting method) to confirm the cytotoxic effect.
-
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the mechanism of action of this compound or its off-target effects.
-
Troubleshooting: Test this compound in a panel of cell lines from different tissues to assess whether the cytotoxicity is widespread or cell-type specific.
-
-
-
Mechanism-Based Cytotoxicity:
-
On-Target (in mammalian cells) or Off-Target Effects: this compound could be inhibiting a homologous mammalian protein or an unrelated target that is essential for cell survival.
-
Troubleshooting: Perform a broad kinase panel screening or a target deconvolution study to identify potential off-target interactions in human cells.
-
-
Troubleshooting Workflow for Unexpected In Vitro Cytotoxicity
Caption: Decision tree for troubleshooting unexpected in vitro cytotoxicity.
Q2: What initial panel of in vitro toxicity assays should we consider for this compound?
A2: A standard initial in vitro safety panel for a small molecule like this compound should include assays to assess:
-
Cytotoxicity: As discussed, this is a primary screen to determine the concentration at which this compound kills cells. It's recommended to test in a panel of cell lines, including both cancerous and non-cancerous human cells (e.g., hepatocytes, renal proximal tubule cells) to get an early indication of a therapeutic window and potential organ-specific toxicity.
-
Genotoxicity: These assays evaluate the potential of a compound to damage DNA. Standard assays include:
-
Ames test (bacterial reverse mutation assay): To detect point mutations.
-
In vitro micronucleus test: In mammalian cells to detect chromosomal damage.
-
In vitro chromosomal aberration test: In mammalian cells to assess for larger-scale chromosomal damage.
-
-
Hepatotoxicity: The liver is a common site of drug-induced toxicity. Initial screening in primary human hepatocytes or hepatoma cell lines (e.g., HepG2) can provide early warnings.
-
Cardiotoxicity (hERG assay): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An early in vitro screen for hERG liability is critical.
-
Secondary Pharmacology/Off-Target Screening: This involves screening this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to adverse effects.[4]
Table 1: Hypothetical In Vitro Cytotoxicity Profile of this compound
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 15.2 |
| HEK293 | Human Embryonic Kidney | 25.8 |
| K562 | Human Myelogenous Leukemia | 8.9 |
| Primary Human Hepatocytes | Normal Human Liver Cells | > 50 |
| Primary Renal Proximal Tubule Cells | Normal Human Kidney Cells | > 50 |
This table presents hypothetical data for illustrative purposes.
Frequently Asked Questions (FAQs): In Vivo Preclinical Toxicity Studies
This section provides guidance on designing and interpreting initial in vivo toxicity studies for this compound.
Q1: We are planning our first in vivo study for this compound. What are the key considerations for a dose-range finding (DRF) study?
A1: A DRF study is a short-term study in a small number of animals to identify doses for subsequent longer-term toxicity studies. Key considerations include:
-
Species Selection: Preclinical studies are typically required in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[5] The choice should be based on which species has a metabolic profile most similar to humans, if known.
-
Vehicle and Formulation: The vehicle used to dissolve or suspend this compound for administration must be non-toxic at the administered volume. The formulation should be stable and allow for consistent dosing.
-
Dose Selection: Doses should be selected to identify:
-
Endpoints: Key endpoints to monitor include:
-
Clinical Observations: Daily checks for any changes in appearance, behavior, or activity.[5]
-
Body Weight: Measured frequently to detect any significant weight loss.[5]
-
Food Consumption: To assess appetite and general health.[5]
-
Terminal Procedures: At the end of the study, blood should be collected for hematology and clinical chemistry analysis, and a gross necropsy should be performed to look for any visible organ abnormalities.[5]
-
General Workflow for Preclinical Toxicity Assessment
Caption: General workflow for preclinical toxicity assessment of a new chemical entity.
Q2: How do we investigate the mechanism of toxicity if we observe adverse findings in our in vivo studies?
A2: Investigating the mechanism of toxicity is a critical step. The approach will depend on the nature of the findings:
-
Target Organ Toxicity: If toxicity is observed in a specific organ (e.g., liver, kidney), further investigation could involve:
-
Histopathology: Detailed microscopic examination of the affected organ by a veterinary pathologist to characterize the nature of the injury.
-
Biomarkers: Measuring specific biomarkers of organ damage in the blood or urine.
-
Transcriptomics/Proteomics: Analyzing changes in gene or protein expression in the target organ to identify perturbed pathways.
-
-
On-Target vs. Off-Target Toxicity:
-
Although the known targets of this compound are bacterial, it is essential to rule out effects on any potential mammalian homologues.
-
A broad in vitro kinase and safety pharmacology panel can help identify unintended off-target interactions that may explain the in vivo toxicity.
-
Hypothetical Signaling Pathway Perturbation by this compound
Even as an antibacterial, this compound could have off-target effects on conserved signaling pathways in mammalian cells, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[6]
Caption: Hypothetical off-target inhibition of the PI3K/AKT pathway by this compound.
Table 2: Example Summary of a 7-Day Rat Dose-Range Finding Study for this compound
| Dose Group (mg/kg/day) | Key Clinical Signs | Body Weight Change (Day 7) | Key Necropsy Findings |
| Vehicle Control | None | +5% | No significant findings |
| 10 | None | +4% | No significant findings |
| 30 | Mild lethargy on Days 2-3 | +1% | No significant findings |
| 100 | Hunched posture, lethargy | -8% | Enlarged liver, pale kidneys |
This table presents hypothetical data for illustrative purposes.
This technical support center provides a foundational framework for addressing the potential toxicity of this compound in preclinical studies. As more data on this compound becomes available, these guides and FAQs can be further refined.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Technical Support Center: PK150 Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK150.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no antibacterial activity observed | Compound precipitation: this compound has low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous assays, ensure the final solvent concentration is low and does not affect bacterial growth. Consider using formulations with solubilizing agents for in vivo studies. |
| Incorrect concentration: Calculation errors or improper dilution. | Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. | |
| Bacterial strain resistance: Although no resistance development has been observed in vitro, inherent resistance in un-tested strains is possible.[1][2] | Verify the susceptibility of your bacterial strain to this compound using a standard MIC assay with appropriate controls. | |
| Compound degradation: Improper storage or handling. | Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results in biofilm assays | Biofilm variability: Biofilm formation can be highly variable depending on the bacterial strain, media, and incubation conditions. | Standardize your biofilm formation protocol, including inoculum density, media composition, incubation time, and plate type. Use a reference strain with known biofilm-forming capacity as a positive control. |
| Incomplete removal of planktonic cells: Residual planktonic bacteria can interfere with biofilm quantification. | Gently wash the biofilms multiple times with sterile saline or PBS to remove all non-adherent cells before quantification. | |
| Edge effects in microtiter plates: Evaporation from the outer wells of a microtiter plate can lead to inconsistent biofilm growth. | Avoid using the outermost wells of the plate for experiments. Fill the outer wells with sterile media or water to minimize evaporation from the inner wells. | |
| Difficulty in reproducing in vivo efficacy | Poor bioavailability: Suboptimal formulation for in vivo delivery. | This compound has shown good oral bioavailability.[1] However, for specific animal models or routes of administration, formulation optimization may be necessary. Consider using formulations with excipients that enhance solubility and absorption. |
| Toxicity at higher doses: this compound can exhibit toxicity at higher concentrations.[1] | Perform a dose-response study to determine the maximum tolerated dose (MTD) in your animal model before proceeding with efficacy studies. | |
| Suspected off-target effects | Kinase inhibition: As a derivative of the kinase inhibitor sorafenib, this compound may retain some activity against human kinases. | While this compound has been shown to be more specific for bacterial targets than sorafenib, it is advisable to perform a kinase selectivity screen if off-target effects on host cells are a concern.[2] |
| Non-specific cytotoxicity: The compound may exhibit toxicity to host cells through mechanisms other than kinase inhibition. | Determine the cytotoxicity of this compound against relevant host cell lines using standard assays (e.g., MTT, LDH) to establish a therapeutic window. |
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a potent antibacterial compound derived from the anticancer drug sorafenib. It exhibits significant activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), persister cells, and biofilms.[1][2]
-
What is the mechanism of action of this compound? this compound has a dual mechanism of action. It interferes with menaquinone biosynthesis by inhibiting demethylmenaquinone methyltransferase (MenG) and stimulates protein secretion by altering the activity of signal peptidase IB (SpsB).[1][3] This polypharmacology is believed to contribute to the lack of observed resistance development.[1][2]
Experimental
-
How should I prepare and store this compound? this compound is sparingly soluble in water. It is recommended to prepare stock solutions in 100% DMSO. For long-term storage, stock solutions should be kept at -20°C or -80°C.
-
What are the typical working concentrations for this compound in vitro? The minimum inhibitory concentration (MIC) of this compound against various strains of S. aureus is in the sub-micromolar range. For biofilm eradication, higher concentrations may be required. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Can this compound be used in vivo? Yes, this compound has demonstrated oral bioavailability and in vivo efficacy in a mouse model of S. aureus infection.[1] However, formulation and dose optimization may be necessary for different animal models and routes of administration.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 0.15 - 0.3 | [1] |
| Staphylococcus aureus (MRSA) | 0.15 - 0.3 | [1] |
| Vancomycin-resistant Enterococci (VRE) | ~1.0 | [1] |
| Mycobacterium tuberculosis | ~0.93 | [1] |
| Xanthomonas oryzae pv. oryzae | 0.15 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Bacterial Strain | Route of Administration | Dose | Outcome | Reference |
| Mouse | S. aureus | Oral | 20 mg/kg | Significant reduction in bacterial load in liver and heart | [1] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard microdilution methods.
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for S. aureus).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Biofilm Eradication Assay
This protocol is based on the crystal violet staining method.
-
Grow bacterial biofilms in a 96-well flat-bottom microtiter plate for 24-48 hours.
-
Gently wash the wells with sterile PBS to remove planktonic cells.
-
Add fresh medium containing various concentrations of this compound to the wells.
-
Incubate for another 24 hours.
-
Wash the wells again with PBS.
-
Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.
Visualizations
Caption: Dual mechanism of action of this compound leading to bacterial cell death.
Caption: General experimental workflow for evaluating this compound.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Design, synthesis, biological evaluation, and modeling studies of novel conformationally-restricted analogues of sorafenib as selective kinase-inhibitory antiproliferative agents against hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Status of In Vitro Models and Assays for Susceptibility Testing for Wound Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PK150 Resistance Development in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PK150 and investigating bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent analog of the anticancer drug sorafenib, identified through chemical modification to enhance its antibacterial properties against pathogenic strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It exhibits a multi-targeted mechanism of action, which is believed to contribute to its low potential for resistance development.[2][3][4] The primary known targets are:
-
Inhibition of Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone biosynthesis pathway, which is essential for the bacterial electron transport chain.[1][5]
-
Alteration of Protein Secretion: It also impacts the activity of signal peptidase IB (SpsB), leading to dysregulated protein secretion.[1][2] This disruption can affect the integrity of the cell wall.[3]
Q2: What is the spectrum of activity for this compound?
A2: this compound is primarily active against Gram-positive bacteria, including multidrug-resistant strains.[2] It has demonstrated efficacy against Staphylococcus aureus (including MRSA), vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis.[2][6] Notably, it is reported to be inactive against Gram-negative bacteria.[2][6]
Q3: Has resistance to this compound been observed?
A3: Current literature suggests that this compound has a low propensity for inducing resistance.[3] Studies have reported that in vitro resistance to this compound did not develop under laboratory conditions.[1][2][6] This is attributed to its polypharmacology, i.e., its ability to act on multiple targets simultaneously.[2]
Q4: Can I develop this compound-resistant mutants in the lab?
A4: While spontaneous resistance to this compound has not been readily observed, attempting to generate resistant mutants through prolonged exposure or chemical mutagenesis is a valid experimental approach to understand potential resistance mechanisms. However, due to its multi-target nature, the frequency of spontaneous resistance is expected to be very low. Success may require high bacterial inoculums and prolonged selective pressure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments related to this compound resistance.
Issue 1: My attempts to generate this compound-resistant mutants by serial passage are unsuccessful.
| Possible Cause | Suggested Solution |
| Multi-target mechanism of this compound | The simultaneous inhibition of multiple essential pathways (e.g., menaquinone biosynthesis and protein secretion) significantly lowers the probability of a single mutation conferring resistance. Consider increasing the duration of the experiment and using a larger bacterial population size to increase the chances of selecting for rare mutational events. |
| Sub-optimal drug concentration | The concentration of this compound used for selection may be too high, leading to complete eradication of the bacterial population. Start the serial passage experiment at a sub-inhibitory concentration (e.g., 0.5 x MIC) and gradually increase the concentration in subsequent passages. |
| Inappropriate bacterial strain | The bacterial strain you are using may have a particularly stable genome or lack the necessary genetic plasticity to readily develop resistance to this multi-targeting compound. If possible, try generating resistant mutants in a hypermutator strain (e.g., a mismatch repair-deficient mutant). |
Issue 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Suggested Solution |
| Compound precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Ensure that your stock solution is fully dissolved and that the compound does not precipitate in your growth medium. Consider using a small percentage of DMSO in your final assay, with appropriate vehicle controls. |
| Variability in inoculum preparation | An inconsistent starting inoculum size can lead to variations in MIC results. Standardize your inoculum preparation protocol to ensure a consistent cell density (e.g., by adjusting to a specific optical density) for each experiment. |
| Binding to plasticware | Hydrophobic compounds can sometimes adsorb to the surface of microtiter plates. Using low-binding plates or including a surfactant like Tween 80 (at a concentration that does not affect bacterial growth) in the medium can mitigate this issue. |
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus NCTC 8325 | 0.3 | ~0.12 | [6] |
| Vancomycin-resistant Enterococci (VRE) | 3 | ~1.18 | [2][6] |
| Mycobacterium tuberculosis | 2 | ~0.93 | [2][6] |
| Xanthomonas oryzae pv. oryzae (Xoo) | N/A | 0.15 | [5] |
Table 2: Binding Affinity of this compound to its Target.
| Target Protein | Binding Constant (Kd) | Method | Reference |
| Demethylmenaquinone methyltransferase (MenG) | 6.42 x 10⁻⁵ M | Surface Plasmon Resonance (SPR) | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium). The final volume in each well should be 50 µL. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Serial Passage Experiment to Select for Resistant Mutants
This protocol describes a common method for inducing and selecting for antibiotic-resistant mutants in the laboratory.
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest using the protocol described above.
-
Day 1: Inoculate the bacterial strain into a liquid culture containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). Incubate overnight under appropriate growth conditions.
-
Subsequent Days: Each day, transfer a small volume (e.g., 100 µL) of the culture that grew at the highest drug concentration to a new series of tubes or a 96-well plate containing fresh medium with a two-fold serial dilution of this compound, starting from the concentration of the previous day's growth.
-
Monitoring for Resistance: Continue this process for a predetermined number of days (e.g., 15-30 days). Periodically, isolate colonies from the cultures growing at the highest this compound concentrations and determine their MIC to confirm a stable increase in resistance.
-
Analysis of Resistant Mutants: If resistant mutants are isolated, they can be further characterized by whole-genome sequencing to identify potential resistance-conferring mutations.
Visualizations
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 4. Team Modify Approved Cancer Drug To Develop Antibiotic | Technology Networks [technologynetworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - 2BScientific [2bscientific.com]
improving the therapeutic index of PK150
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PK150, a promising antibiotic candidate. The information is tailored for researchers, scientists, and drug development professionals to facilitate their experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent analog of the anticancer drug sorafenib, which has been chemically modified to enhance its antibacterial properties.[1] It exhibits significant activity against several Gram-positive pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] this compound has a multi-targeted mechanism of action, which is believed to contribute to the lack of observed resistance.[2][3] Its primary targets include:
-
Inhibition of Demethylmenaquinone Methyltransferase (MenG): this compound interferes with the menaquinone (Vitamin K2) biosynthesis pathway by inhibiting MenG, an essential enzyme in bacterial energy metabolism.[2][4] This disruption of the electron transport chain leads to ATP depletion and ultimately bacterial cell death.[5][6]
-
Activation of Signal Peptidase IB (SpsB): this compound also activates SpsB, leading to a dysregulation of protein secretion.[2][7] This disrupts processes that control the thickness of the bacterial cell wall, causing the cells to burst.[1][3][8]
2. What is the spectrum of activity for this compound?
This compound is primarily active against Gram-positive bacteria. It has shown potent activity against various strains of Staphylococcus aureus, including methicillin-sensitive (MSSA), methicillin-resistant (MRSA), and vancomycin-intermediate (VISA) strains.[7] It is also effective against vancomycin-resistant enterococci and Mycobacterium tuberculosis.[7] However, it is reported to be inactive against Gram-negative bacteria.[7]
3. How can the therapeutic index of this compound be improved?
Improving the therapeutic index involves increasing the drug's efficacy against the target pathogen while minimizing its toxicity to the host. For this compound, several strategies can be explored:
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can help direct the drug to the site of infection, reducing systemic exposure and off-target toxicity.
-
Combination Therapy: Using this compound in combination with other antibiotics could allow for lower doses of each drug, potentially reducing toxicity while achieving a synergistic or additive antibacterial effect.
-
Structural Modifications: Further chemical modifications to the this compound scaffold could be explored to enhance its affinity for bacterial targets (like MenG) while further reducing any residual interaction with human kinases. This compound was developed from sorafenib, a kinase inhibitor, and was optimized to reduce binding to human kinases.[1][3]
4. Has resistance to this compound been observed?
In laboratory studies, this compound did not induce resistance in Staphylococcus aureus.[3][7] This is likely due to its polypharmacology, meaning it acts on multiple targets simultaneously, making it much more difficult for bacteria to develop resistance through single mutations.[3][9]
5. What is the solubility of this compound and how should I prepare it for experiments?
This compound is a solid compound.[7] For in vitro experiments, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulations are required to ensure bioavailability and minimize toxicity. A common method for oral administration involves a vehicle of DMSO, PEG300, Tween-80, and saline.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent MIC values | 1. Inaccurate serial dilutions.2. Variation in bacterial inoculum density.3. This compound precipitation in media. | 1. Ensure accurate and thorough mixing at each dilution step.2. Standardize the bacterial inoculum to a 0.5 McFarland standard.3. Observe the wells for any visible precipitate. If precipitation occurs, consider using a small percentage of a co-solvent like DMSO in the final dilution, ensuring the final solvent concentration is non-toxic to the bacteria. |
| High cytotoxicity in mammalian cell lines | 1. This compound concentration is too high.2. Contamination of the cell culture.3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the IC50 and use concentrations well below this for non-cytotoxic applications.2. Check for microbial contamination in the cell cultures.3. Ensure the final concentration of the solvent is below the toxic threshold for the specific cell line (typically <0.5% for DMSO). |
| Lack of in vivo efficacy | 1. Poor bioavailability of the formulation.2. Rapid metabolism or clearance of this compound.3. Inappropriate animal model or infection dose. | 1. Ensure the formulation is prepared correctly and administered properly. Consider pharmacokinetic studies to determine the plasma concentration of this compound.2. Analyze plasma samples over time to determine the half-life of this compound.3. Verify that the bacterial strain is sensitive to this compound and that the infection model is appropriate for the target pathogen. |
| This compound appears to be inactive against a known susceptible strain | 1. Degradation of the this compound stock solution.2. Inactivation by components in the culture medium. | 1. Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or as recommended by the supplier.2. Test the activity of this compound in different types of culture media to rule out any inhibitory interactions. |
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µM) |
| S. aureus NCTC8325 | MSSA | 0.3 |
| S. aureus | MRSA | 0.3 - 1 |
| S. aureus | VISA | 0.3 |
| Vancomycin-resistant enterococci | 3 | |
| M. tuberculosis | 2 |
Table 2: Cytotoxicity of this compound against Human Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 9.02 |
| HepG2 | Liver Cancer | 5.68 |
Mandatory Visualizations
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted 1:150 in CAMHB.
-
Sterile multichannel pipettes and tips
-
-
Procedure:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).
-
Inoculate each well (1-12) with 10 µL of the prepared bacterial suspension. The final volume in each well will be approximately 110 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Cytotoxicity Assay Protocol (Sulforhodamine B - SRB Assay)
This protocol is for determining the cytotoxicity of this compound against adherent mammalian cell lines.[10][11][12]
-
Materials:
-
Adherent cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include wells with untreated cells and solvent controls.
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.
-
Wash the plates four to five times with 1% acetic acid to remove excess dye and allow to air dry.
-
Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates again with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 100-200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
3. Murine Bloodstream Infection Model Protocol
This is a generalized protocol for evaluating the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13][14][15]
-
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)
-
Staphylococcus aureus strain sensitive to this compound
-
This compound formulation for in vivo administration (e.g., oral gavage)
-
Saline or appropriate vehicle control
-
Brain-Heart Infusion (BHI) broth
-
-
Procedure:
-
Culture S. aureus to mid-log phase, wash with sterile saline, and dilute to the desired infection dose (e.g., 1 x 10⁸ CFU/mL).
-
Infect mice via intravenous (tail vein) injection with the bacterial suspension.
-
At a specified time post-infection (e.g., 1-2 hours), begin treatment. Administer this compound (e.g., 20 mg/kg) or the vehicle control via the chosen route (e.g., oral gavage).
-
Monitor the mice for signs of illness and mortality over a set period (e.g., 72 hours).
-
At the end of the experiment, euthanize the remaining animals.
-
Aseptically harvest organs (e.g., liver, heart, kidneys), homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates (e.g., BHI agar) to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial loads in the this compound-treated group to the control group to determine in vivo efficacy.
-
References
- 1. From cancer medication to antibiotic | EurekAlert! [eurekalert.org]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 4. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis [frontiersin.org]
- 6. Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - 2BScientific [2bscientific.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse bloodstream infection model [bio-protocol.org]
- 14. Experimental murine model of bloodstream infection. [bio-protocol.org]
- 15. jidc.org [jidc.org]
Technical Support Center: Mitigating PK150-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK150 and encountering issues related to cellular stress. As this compound is an analogue of Sorafenib, much of the information regarding cellular stress mechanisms is based on studies with Sorafenib, which primarily induces Endoplasmic Reticulum (ER) stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of cellular stress induced by this compound?
A1: Based on its similarity to Sorafenib, this compound is predicted to primarily induce Endoplasmic Reticulum (ER) stress.[1][2][3][4] This occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This triggers a cellular signaling cascade known as the Unfolded Protein Response (UPR).[5][6]
Q2: What are the key signaling pathways activated during this compound-induced ER stress?
A2: The UPR is mediated by three main ER transmembrane proteins: PERK, IRE1, and ATF6. A key pathway activated by Sorafenib, and likely this compound, is the PERK-eIF2α-ATF4 pathway.[1][3] Activated PERK phosphorylates eIF2α, which leads to a general shutdown of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[6][7] ATF4 then upregulates genes involved in resolving ER stress, but can also induce apoptosis if the stress is prolonged. Another important pathway is the IRE1-XBP1 axis, where IRE1 splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates ER chaperones and genes involved in ER-associated degradation (ERAD).[5]
Q3: How can I measure this compound-induced ER stress in my experiments?
A3: Several markers can be assessed to quantify ER stress. Commonly used methods include:
-
Western Blotting: To detect the phosphorylation of PERK and eIF2α, and the upregulation of ER stress-associated proteins like GRP78 (BiP), CHOP (GADD153), and ATF4.[1][3]
-
Immunofluorescence: To visualize the subcellular localization and expression of ER stress markers.
Q4: Are there ways to mitigate this compound-induced ER stress in cell culture?
A4: Yes, chemical chaperones can be used to alleviate ER stress. These are small molecules that can help stabilize proteins and improve the protein-folding capacity of the ER.[1][2][3][12] Commonly used chemical chaperones include 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA).[2][4][12]
Q5: Can this compound have off-target effects that contribute to cellular stress?
A5: Like many kinase inhibitors, this compound may have off-target effects. While its primary target in bacteria is MenG, its targets in mammalian cells are not as well-defined.[7] Its analogue, Sorafenib, is a multi-kinase inhibitor, targeting VEGFR, PDGFR, and Raf kinases.[1] Inhibition of multiple kinases can disrupt various signaling pathways, potentially contributing to cellular stress independently of or in conjunction with ER stress. It is crucial to consider and investigate potential off-target effects in your experimental system.
Troubleshooting Guides
This section addresses common issues encountered during the investigation of this compound-induced cellular stress.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed even at low concentrations of this compound. | - Cells are highly sensitive to ER stress. - Off-target effects are causing significant toxicity. - Incorrect dosage calculation or compound instability. | - Perform a dose-response curve to determine the optimal concentration. - Co-treat with a chemical chaperone (e.g., 4-PBA) to see if it rescues the phenotype. - Verify the purity and stability of your this compound stock. - Use a lower concentration and/or shorter incubation time. |
| Inconsistent results in ER stress marker analysis (e.g., Western blot, RT-PCR). | - Variation in cell culture conditions (e.g., cell density, passage number). - Inconsistent timing of this compound treatment. - Technical variability in the assay. | - Standardize cell seeding density and use cells within a consistent passage number range. - Ensure precise and consistent timing for this compound treatment and harvesting. - Include appropriate positive and negative controls in every experiment. For ER stress, tunicamycin or thapsigargin can be used as positive controls. - For phospho-Westerns, ensure the use of phosphatase inhibitors during sample preparation.[13] |
| No significant induction of ER stress markers is observed after this compound treatment. | - The concentration of this compound is too low. - The incubation time is too short. - The cell type is resistant to this compound-induced ER stress. - The antibodies or primers used are not optimal. | - Increase the concentration of this compound based on a dose-response analysis. - Perform a time-course experiment to identify the optimal treatment duration. - Try a different cell line that is known to be sensitive to ER stress inducers. - Validate your antibodies and primers using a known ER stress inducer as a positive control. |
| Difficulty in interpreting XBP1 splicing assay results on an agarose gel. | - Poor resolution of the spliced and unspliced bands. - Non-specific PCR amplification. | - Use a high-percentage agarose gel (e.g., 2.5-3%) for better separation of the small size difference between spliced and unspliced products.[8][9] - Optimize the PCR conditions (annealing temperature, cycle number) to reduce non-specific bands. - Consider using a quantitative real-time RT-PCR method for a more precise measurement of spliced XBP1.[11] |
Quantitative Data Summary
The following table summarizes representative quantitative data on the induction of ER stress markers by Sorafenib, which can be used as a reference for expected changes upon this compound treatment.
| Marker | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| p-PERK/PERK | H9C2 cardiomyocytes | 5 µM Sorafenib, 48h | ~2.5 | [3] |
| p-eIF2α/eIF2α | H9C2 cardiomyocytes | 5 µM Sorafenib, 48h | ~3.0 | [3] |
| ATF4 | HepG2 | 10 µM Sorafenib, 24h | ~4.0 | [4] |
| CHOP (GADD153) | U937 leukemia cells | 10 µM Sorafenib, 16h | Significant induction | [1] |
| spliced XBP1 | Hepatic Stellate Cells | 10 µM Sorafenib, 24h | ~3.5 | [14] |
Experimental Protocols
Western Blot Analysis of Phosphorylated PERK and eIF2α
Objective: To detect the activation of the PERK pathway by measuring the phosphorylation of PERK and its downstream target eIF2α.
Materials:
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
RT-PCR Analysis of XBP1 mRNA Splicing
Objective: To detect the activation of the IRE1 pathway by measuring the splicing of XBP1 mRNA.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
Taq DNA polymerase.
-
Primers for XBP1 (flanking the 26-nucleotide intron).
-
Agarose gel (2.5-3%) and electrophoresis equipment.
-
Gel documentation system.
Procedure:
-
RNA Extraction: After this compound treatment, extract total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1. A typical PCR program would be: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
-
Agarose Gel Electrophoresis: Run the PCR products on a high-resolution agarose gel (2.5-3%) to separate the unspliced and spliced forms of XBP1.
-
Visualization and Analysis: Visualize the bands under UV light. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (26 bp difference). Quantify the intensity of each band to determine the ratio of spliced to unspliced XBP1.
Visualizations
Caption: this compound-induced ER stress signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for XBP1 splicing RT-PCR.
References
- 1. Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical chaperones reduce ER stre ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Restoring endoplasmic reticulum function by chemical chaperones: an emerging therapeutic approach for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum stress and therapeutic strategies in metabolic, neurodegenerative diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.11. RT-PCR analysis of Xbp1 splicing [bio-protocol.org]
- 9. Semi-quantitative RT-PCR for Xbp1 mRNA splicing [bio-protocol.org]
- 10. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]
- 11. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
PK150 Demonstrates Superior Antibacterial Efficacy Over Sorafenib
For Immediate Release
A comprehensive analysis of available data indicates that PK150, a derivative of the multi-kinase inhibitor sorafenib, exhibits significantly enhanced antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the antibacterial performance of this compound versus sorafenib, supported by experimental data and methodologies.
Superior In Vitro Activity of this compound
This compound was developed through chemical modification of sorafenib to improve its antimicrobial properties.[1] The result is a compound with approximately ten times greater effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) than its parent compound, sorafenib.[1]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and sorafenib against various bacterial strains as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Strain | This compound MIC | Sorafenib MIC |
| Staphylococcus aureus (MSSA, NCTC 8325) | ~0.3 µM | 3 µM (1.4 µg/mL)[2] |
| Staphylococcus aureus (MRSA) | Potent activity reported[2] | 4 mg/L[3] |
| Vancomycin-resistant Enterococci (VRE) | 3 µM | Not widely reported |
| Mycobacterium tuberculosis | 2 µM | Not widely reported |
Note: Data is compiled from multiple sources and direct head-to-head comparative studies across all listed strains are limited. The potency of sorafenib derivatives can vary, with some studies focusing on other analogs like SC5005.[3][4]
Multi-Target Mechanism of Action of this compound
Unlike many conventional antibiotics that target a single pathway, this compound employs a multi-pronged attack, which may contribute to its potency and a lower propensity for resistance development.[1] Its mechanisms of action include:
-
Inhibition of Menaquinone Biosynthesis: this compound targets and inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. This pathway is crucial for cellular respiration in many bacteria.
-
Stimulation of Protein Secretion: this compound alters the activity of signal peptidase IB (SpsB), leading to dysregulation of protein secretion. This disruption can cause cellular stress and ultimately lead to bacterial cell death.[1]
Sorafenib's antibacterial activity is less well-defined but is thought to be related to its kinase inhibitory function, though its primary targets in bacteria are not as clearly elucidated as those of this compound.
Experimental Protocols
The following section details the typical experimental methodology used to determine the antibacterial activity of compounds like this compound and sorafenib.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC values are commonly determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compounds (this compound, sorafenib) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in CAMHB without any test compound.
-
Sterility Control: Wells containing only CAMHB to ensure no contamination.
-
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[6]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth), as observed by the naked eye or measured using a spectrophotometer.[6]
Visualizing the Mechanisms of Action
To further elucidate the antibacterial mechanisms of this compound, the following diagrams illustrate the targeted pathways.
Menaquinone Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of Menaquinone Biosynthesis by this compound.
Protein Secretion Pathway and this compound-induced Dysregulation
Caption: Dysregulation of Protein Secretion by this compound via SpsB.
References
- 1. Team Modify Approved Cancer Drug To Develop Antibiotic | Technology Networks [technologynetworks.com]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. google.com [google.com]
PK150: A Novel Antibiotic Candidate Against Linezolid-Resistant Bacteria
A comparative analysis of PK150, a promising small molecule with a novel mechanism of action, showcases its potential efficacy against difficult-to-treat linezolid-resistant Gram-positive pathogens. By targeting the bacterial menaquinone biosynthesis pathway, this compound presents a new avenue in the fight against antimicrobial resistance.
Developed through the chemical modification of the cancer drug sorafenib, this compound has emerged as a potent antibiotic with significant activity against a range of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique dual-targeting mechanism not only ensures its bactericidal effect but also suggests a low propensity for resistance development, a critical attribute for new antimicrobial agents.[1][3]
Comparative In Vitro Efficacy
This compound has demonstrated potent in vitro activity against various Gram-positive bacteria. While direct comparative data against characterized linezolid-resistant strains is limited in publicly available literature, its efficacy against VRE, which are often linezolid-resistant, is a strong indicator of its potential.
One key study established the Minimum Inhibitory Concentrations (MICs) of this compound against several pathogenic strains.[2][5] For a direct comparison, the study also tested the efficacy of vancomycin and linezolid against a methicillin-sensitive S. aureus (MSSA) strain, highlighting this compound's superior potency.[2]
| Antibiotic | Organism | Strain | MIC (µM) | MIC (µg/mL) |
| This compound | S. aureus | NCTC 8325 (MSSA) | 0.3 | ~0.12 |
| Vancomycin | S. aureus | NCTC 8325 (MSSA) | 1 | 1.4 |
| Linezolid | S. aureus | NCTC 8325 (MSSA) | 3 | 1.0 |
| This compound | Vancomycin-Resistant Enterococci (VRE) | - | 3 | ~1.18 |
| This compound | M. tuberculosis | - | 2 | 0.93 |
| Data sourced from "Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms" and 2BScientific product information.[2][5] |
Mechanism of Action: A Dual-Pronged Attack
The efficacy of this compound stems from its polypharmacological nature, engaging two distinct bacterial targets. This multi-targeted approach is believed to be the reason for the observed lack of resistance development to this compound.[2][3]
-
Inhibition of Menaquinone Biosynthesis: this compound inhibits demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway.[2][6] This pathway is essential for electron transport and cellular respiration in Gram-positive bacteria. By disrupting this process, this compound effectively shuts down the bacteria's energy production.
-
Dysregulation of Protein Secretion: this compound also alters the activity of signal peptidase IB (SpsB), leading to a dysregulation of protein secretion.[2][5] This disruption in protein transport and cell wall maintenance contributes to the bactericidal activity of the compound, ultimately causing the bacteria to burst.[1][3]
Caption: Dual mechanism of action of this compound.
In Vivo Efficacy
The promising in vitro activity of this compound has been corroborated by in vivo studies. In a neutropenic mouse thigh infection model, this compound demonstrated a significant reduction in the bacterial load of a methicillin-resistant S. aureus (MRSA) strain.[2][5] Furthermore, in a murine bloodstream infection model, this compound proved effective against a methicillin-sensitive S. aureus strain.[2][5] These findings underscore the potential of this compound as a therapeutic agent for systemic bacterial infections.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of novel antimicrobial agents like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is typically determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Time-Kill Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 10^6 Colony Forming Units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
-
Exposure: The bacterial suspension is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: Serial dilutions of the samples are plated on appropriate agar plates, and the colonies are counted after incubation to determine the CFU/mL.
-
Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[7]
Murine Sepsis Model
In vivo efficacy is often assessed using a murine sepsis model.
-
Infection: Mice are infected with a lethal dose of the target pathogen (e.g., MRSA) via intraperitoneal or intravenous injection.
-
Treatment: At a specified time post-infection, treatment is initiated with the test compound (this compound), a vehicle control, and a standard-of-care antibiotic.
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Bacterial Load Determination: In some studies, subsets of mice are euthanized at different time points to determine the bacterial load in various organs (e.g., blood, spleen, liver, and kidneys).
Caption: Workflow for a murine sepsis model.
Conclusion
This compound represents a significant advancement in the search for novel antibiotics to combat multidrug-resistant bacteria. Its unique dual mechanism of action, potent in vitro and in vivo activity against clinically relevant pathogens like MRSA and VRE, and the lack of observed resistance development make it a compelling candidate for further development. While direct comparative data against well-characterized linezolid-resistant strains is needed to fully assess its potential in this specific context, the existing evidence strongly suggests that this compound could be a valuable addition to the therapeutic arsenal against serious Gram-positive infections.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - 2BScientific [2bscientific.com]
- 6. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of PK150 and Daptomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-MRSA activity of the novel kinase inhibitor repurposed antibiotic, PK150, and the established cyclic lipopeptide, daptomycin. This analysis is supported by available experimental data on their efficacy and distinct mechanisms of action.
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to multiple antibiotics. The development of new therapeutic agents with novel mechanisms of action is crucial. This guide focuses on a comparative analysis of this compound, a potent analog of the anticancer drug sorafenib, and daptomycin, a frontline antibiotic for treating invasive MRSA infections.
Performance Against MRSA: A Quantitative Comparison
The in vitro activity of this compound and daptomycin against MRSA is summarized below. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound | Daptomycin | MRSA Strain(s) |
| Minimum Inhibitory Concentration (MIC) | 1 µM (~1.4 µg/mL) | ≤ 1 µg/mL | S. aureus NCTC 8325; Various clinical MRSA isolates[1][2] |
| MIC90 (Concentration inhibiting 90% of isolates) | Not widely reported | 0.5 µg/mL | Multiple clinical MRSA isolates[3] |
Key Observations:
-
Both this compound and daptomycin demonstrate potent activity against MRSA at low microgram-per-milliliter concentrations.
-
This compound has shown efficacy against challenging phenotypes, including persister cells and established biofilms, which are often tolerant to conventional antibiotics.[1]
-
Daptomycin's efficacy is well-established against a broad range of clinical MRSA isolates.[3][4]
-
A notable characteristic of this compound is the lack of in vitro resistance development observed during serial passaging experiments.[1]
Mechanisms of Action: Two Distinct Approaches to MRSA Eradication
This compound and daptomycin employ fundamentally different strategies to kill MRSA, which is a key consideration in the context of resistance and potential combination therapies.
This compound: A Multi-Targeting Approach
This compound exhibits a polypharmacological mechanism of action, engaging multiple targets within the bacterial cell. This multi-pronged attack is believed to be the reason for the low propensity for resistance development.[1] The two primary mechanisms identified are:
-
Inhibition of Menaquinone Biosynthesis: this compound targets and inhibits demethylmenaquinone methyltransferase, an essential enzyme in the biosynthesis of menaquinone (Vitamin K2). Menaquinone is a vital component of the bacterial electron transport chain, and its disruption cripples cellular energy production.
-
Dysregulation of Protein Secretion: The compound alters the activity of signal peptidase IB, leading to an increase in the secretion of proteins that regulate the thickness of the cell wall. This disruption of cell wall homeostasis ultimately leads to cell lysis.
Daptomycin: Rapid Membrane Depolarization
Daptomycin's bactericidal activity is concentration-dependent and initiated by its binding to the bacterial cell membrane in a calcium-dependent manner.[5] This interaction triggers a cascade of events leading to cell death:
-
Calcium-Dependent Membrane Binding: Daptomycin inserts its lipophilic tail into the bacterial cytoplasmic membrane.
-
Oligomerization and Pore Formation: Multiple daptomycin molecules oligomerize to form a channel or pore-like structure.
-
Potassium Ion Efflux and Membrane Depolarization: The formation of these channels leads to a rapid efflux of intracellular potassium ions, causing depolarization of the cell membrane.
-
Inhibition of Macromolecular Synthesis: The loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, resulting in rapid cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-MRSA activity of novel compounds.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or daptomycin) is prepared in a suitable solvent. For daptomycin, the testing medium must be supplemented with calcium to a final concentration of 50 mg/L.[3][4]
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the MRSA strain is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.
Detailed Methodology:
-
Inoculum Preparation: An overnight culture of MRSA is diluted in fresh CAMHB and incubated to reach the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5). The culture is then diluted to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL.
-
Exposure to Antimicrobial: The test compound is added to the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 4x, 10x MIC). A growth control without the antimicrobial agent is included.
-
Sampling Over Time: The cultures are incubated at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Enumeration of Viable Bacteria: The aliquots are serially diluted in sterile saline or phosphate-buffered saline to neutralize the antimicrobial agent. The dilutions are then plated on a suitable agar medium (e.g., Tryptic Soy Agar).
-
Data Analysis: After incubation of the plates, the colonies are counted, and the CFU/mL for each time point is calculated. The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[5]
Conclusion
Both this compound and daptomycin are potent bactericidal agents against MRSA. Daptomycin is an established and effective treatment option with a well-understood mechanism of action. This compound represents a promising novel antibiotic with a multi-target mechanism that appears to circumvent the rapid development of resistance. Its efficacy against persisters and biofilms further highlights its potential. Further head-to-head comparative studies, particularly in vivo models, are warranted to fully elucidate the comparative therapeutic potential of this compound against daptomycin for the treatment of challenging MRSA infections.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin susceptibility of methicillin resistant <i>Staphylococcus aureus</i> (MRSA) - Indian Journal of Medical Research [ijmr.org.in]
- 3. Daptomycin antimicrobial activity tested against methicillin-resistant staphylococci and vancomycin-resistant enterococci isolated in European medical centers (2005) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Efficacy of PK150: A Targeted Approach to Combating Bacterial Pathogens
For Immediate Release
A comprehensive analysis of the small molecule PK150 reveals its potent antibacterial activity, positioning it as a promising candidate for the development of novel agrochemicals and antibiotics. Contrary to initial hypotheses of a dual-mode action in cancer, extensive research validates this compound's efficacy as a targeted inhibitor of bacterial-specific pathways, offering a significant advantage in the fight against pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Staphylococcus aureus.
A Targeted Dual-Pronged Attack on Bacterial Viability
This compound, a sorafenib analog, demonstrates a primary mechanism of action through the inhibition of demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the bacterial menaquinone biosynthesis pathway.[1][2][3] This pathway is essential for bacterial respiration and is absent in humans, making MenG an attractive target for selective antibacterial therapy.[4][5] In addition to MenG inhibition, in S. aureus, this compound has been shown to activate the signal peptidase IB (SpsB), further contributing to its antibacterial effects.[2][6] This dual-action mechanism disrupts critical cellular processes, leading to potent bactericidal activity.
Potent In Vitro and In Planta Efficacy
This compound exhibits impressive antibacterial activity against a range of pathogenic bacteria. Notably, it has a minimum inhibitory concentration (MIC) of 0.15 μg/mL against Xoo, the causative agent of bacterial leaf blight in rice.[1] Furthermore, in-planta studies have demonstrated a 78% protective efficacy at a concentration of 200 μg/mL, highlighting its potential as an effective crop protection agent.[1] Against Gram-positive bacteria, this compound shows significant activity with MIC values of 0.3 µM for S. aureus NCTC8325, 3 µM for vancomycin-resistant enterococci (VRE), and 2 µM for M. tuberculosis.[2]
Comparative Analysis: this compound vs. Other Antibacterial Agents
To contextualize the performance of this compound, a comparison with other antibacterial agents is presented below.
| Compound | Target(s) | Organism | MIC | Additional Efficacy Data |
| This compound | MenG, SpsB | X. oryzae pv. oryzae | 0.15 µg/mL | 78% protective efficacy in planta at 200 µg/mL |
| This compound | MenG, SpsB | S. aureus NCTC8325 | 0.3 µM | - |
| This compound | MenG, SpsB | Vancomycin-resistant enterococci | 3 µM | - |
| This compound | MenG, SpsB | M. tuberculosis | 2 µM | - |
| Sorafenib | Multiple kinases | S. aureus | 3 µM (1.4 µg/mL) | - |
| Regorafenib | Multiple kinases | S. aureus | 3 µM (1.4 µg/mL) | - |
| Vancomycin | Cell wall synthesis | S. aureus NCTC 8325 | 1 µM (1.4 µg/mL) | - |
| Linezolid | Protein synthesis | S. aureus NCTC 8325 | 3 µM (1.0 µg/mL) | - |
Experimental Validation of this compound's Mode of Action
The antibacterial mechanism of this compound has been rigorously validated through a series of key experiments.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against various bacterial strains was determined using standard broth microdilution methods. Briefly, serial dilutions of this compound were prepared in a 96-well plate containing bacterial cultures at a specified density. The plates were incubated under appropriate conditions, and the MIC was recorded as the lowest concentration of this compound that visibly inhibited bacterial growth.
2. In Planta Protective Efficacy Assay: Rice plants were treated with a solution of this compound at a concentration of 200 µg/mL. After a specified period, the plants were inoculated with a suspension of X. oryzae pv. oryzae. The protective efficacy was evaluated by measuring the lesion length on the leaves compared to control plants treated with a vehicle solution.
3. Target Engagement Confirmation - Surface Plasmon Resonance (SPR): The direct binding of this compound to its target enzyme, MenG, was quantified using SPR analysis. Recombinant MenG protein was immobilized on a sensor chip, and solutions of this compound at various concentrations were flowed over the surface. The binding affinity, represented by the dissociation constant (Kd), was calculated from the sensorgrams. A Kd of 6.42 × 10⁻⁵ M was determined for the this compound-MenG interaction.[1]
4. Validation of MenG Inhibition in a Cellular Context: To confirm that MenG is the relevant target of this compound in bacteria, two key experiments were performed:
-
Exogenous Menaquinone-4 (MK-4) Supplementation: The antibacterial effect of this compound was significantly reduced when the growth medium was supplemented with 100 µg/mL of exogenous MK-4, the product of the pathway involving MenG.[1] This rescue effect indicates that this compound's activity is dependent on the inhibition of menaquinone biosynthesis.
-
MenG Overexpression: Bacterial strains engineered to overexpress the MenG enzyme showed decreased susceptibility to this compound.[1] This demonstrates that increasing the concentration of the target enzyme can overcome the inhibitory effect of the compound.
Visualizing the Mechanism and Workflow
To further elucidate the mode of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of this compound's antibacterial action.
Caption: Workflow for validating this compound's mode of action.
Conclusion
The collective evidence strongly supports the validation of this compound as a potent antibacterial agent with a well-defined, dual mode of action in certain bacteria. Its ability to specifically target essential bacterial pathways, coupled with its demonstrated efficacy, underscores its potential for further development as a novel therapeutic or agrochemical. Future research should focus on optimizing its properties and exploring its efficacy against a broader spectrum of bacterial pathogens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - 2BScientific [2bscientific.com]
- 3. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
PK150: A Novel Kinase Inhibitor-Derived Bactericide Demonstrates Potent Efficacy Against Agricultural Pathogens
A new frontier in crop protection may be emerging from repurposed human health compounds. PK150, a small molecule derived from the anti-cancer drug sorafenib, has demonstrated significant bactericidal activity against key agricultural pathogens, positioning it as a compelling alternative to conventional bactericides. This guide provides a comparative analysis of this compound's effectiveness against established agricultural bactericides, supported by available experimental data and detailed methodologies.
Initially investigated for its potent effects against drug-resistant human pathogens like Staphylococcus aureus, recent research has unveiled this compound's efficacy in a plant-pathogen context. A pivotal study has highlighted its effectiveness against Xanthomonas oryzae pv. oryzae (Xoo), the bacterium responsible for bacterial leaf blight in rice, a major threat to global food security.[1] This development opens the door for its potential application in agriculture, warranting a close comparison with current industry standards.
Comparative Efficacy Against Xanthomonas oryzae pv. oryzae
Quantitative data from in vitro and in planta studies reveal this compound's potent antibacterial properties. Its performance, particularly its low Minimum Inhibitory Concentration (MIC), suggests a high level of intrinsic activity against Xoo.
| Bactericide | Target Pathogen | In Vitro Efficacy (MIC) | In Planta Efficacy | Mechanism of Action |
| This compound | Xanthomonas oryzae pv. oryzae | 0.15 µg/mL | 78% protective efficacy at 200 µg/mL | Inhibition of demethylmenaquinone methyltransferase (MenG)[1] |
| Streptomycin | Gram-negative bacteria, including Xanthomonas spp. | Variable (resistance is widespread) | Used for control of various bacterial diseases | Inhibition of protein synthesis by binding to the 30S ribosomal subunit[2][3][4] |
| Copper Hydroxide | Broad-spectrum (bacteria and fungi) | Not typically measured by MIC; acts on contact | Widely used as a protectant | Multi-site activity; disrupts cellular proteins and enzymes[5][6] |
| SYAUP-491 (Novel) | Xanthomonas oryzae pv. oryzae | EC50 of 6.96 µg/mL | 74.1% curative activity | Alters membrane permeability[7] |
Mechanism of Action: A Targeted Approach
A key differentiator for this compound is its specific mode of action. Unlike many conventional bactericides that have broad, multi-site impacts, this compound targets a crucial enzyme in the menaquinone biosynthesis pathway.
This compound: This compound inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme for the production of menaquinone.[1] Menaquinone is an essential component of the bacterial electron transport chain, and its disruption leads to metabolic failure and cell death. This targeted approach can be advantageous in delaying the development of resistance.
Copper-based Bactericides: These are among the most widely used bactericides and function as non-specific, multi-site inhibitors.[5][6] Copper ions are released on the plant surface and can denature proteins, disrupt enzyme function, and interfere with cellular respiration in pathogens upon contact.[5][6] While effective, their broad-spectrum activity can also lead to phytotoxicity in host plants, and widespread use has resulted in copper-resistant bacterial strains.[8]
Streptomycin: This antibiotic bactericide acts by binding to the 30S subunit of bacterial ribosomes, leading to the misreading of mRNA and the inhibition of protein synthesis.[2][3][4] This disruption of essential protein production is lethal to the bacteria. However, the use of streptomycin in agriculture is often restricted due to concerns about the development of antibiotic resistance, which can have implications for human health.[9][10]
Caption: Mechanism of this compound targeting the Menaquinone Biosynthesis Pathway.
Caption: Mechanism of Streptomycin inhibiting bacterial protein synthesis.
Experimental Protocols
The evaluation of bactericidal efficacy involves standardized in vitro and in planta assays. The data presented for this compound would have been generated using methodologies similar to the following:
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation: A pure culture of the target bacterium (e.g., Xanthomonas oryzae pv. oryzae) is grown in a suitable liquid medium (e.g., Nutrient Broth) to a standardized density (e.g., 10^5 to 10^6 CFU/mL).
-
Compound Dilution: The test compound (this compound) is serially diluted in the growth medium across a range of concentrations in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 28°C for 48 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density with a microplate reader.
In Planta Protective Efficacy Assay (Rice Leaf Blight Model)
-
Plant Cultivation: Rice plants susceptible to bacterial leaf blight are grown in a greenhouse to a specific developmental stage (e.g., 4-5 leaf stage).
-
Compound Application: Plants are sprayed with a solution of the test compound (e.g., this compound at 200 µg/mL) until runoff. Control plants are sprayed with a mock solution (e.g., water with the same solvent/surfactant).
-
Pathogen Inoculation: After a set period (e.g., 24 hours), the treated leaves are inoculated with a suspension of Xoo using a method like leaf-clipping, where scissors dipped in the bacterial suspension are used to cut the leaf tips.
-
Incubation: Plants are maintained in a high-humidity environment to promote disease development.
-
Disease Assessment: After a period of incubation (e.g., 14 days), the disease severity is assessed by measuring the lesion length on the inoculated leaves.
-
Efficacy Calculation: The protective efficacy is calculated as a percentage reduction in disease severity in the treated plants compared to the mock-treated control plants.
Caption: Workflow for in vitro and in planta evaluation of bactericides.
Conclusion and Future Outlook
This compound presents a promising new candidate for the development of agricultural bactericides. Its high efficacy against Xanthomonas oryzae pv. oryzae at a low concentration and its novel, specific mechanism of action are significant advantages. This targeted approach may offer a more sustainable solution for disease management, potentially mitigating the rapid development of resistance seen with some current bactericides.
Further research is required to evaluate the broader spectrum of this compound against other important plant pathogenic bacteria, such as Pseudomonas, Erwinia, and other Xanthomonas species. Additionally, studies on its phytotoxicity, environmental fate, and formulation optimization will be crucial for its development as a commercial agricultural product. The journey of this compound from a human kinase inhibitor to a potential crop protectant underscores the value of exploring novel chemical scaffolds to address pressing challenges in agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vegetables.bayer.com [vegetables.bayer.com]
- 9. Unveiling the Mechanisms of Bacterial Resistance and Countermeasures [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
PK150: A Comparative Analysis of Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, PK150, a derivative of the anti-cancer drug sorafenib, has shown promise against several high-priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). A key aspect of evaluating any new antibiotic is its propensity for cross-resistance with existing drugs. This guide provides a comparative analysis of this compound, summarizing available data on its activity and exploring its potential for cross-resistance based on its unique mechanism of action.
Executive Summary
Direct experimental studies on cross-resistance between this compound and other antibiotics are currently unavailable in published literature. However, based on its distinct multi-targeted mechanism of action, it is hypothesized that the potential for cross-resistance with conventional antibiotics is low. This compound's efficacy against strains already resistant to established drugs further supports this notion. This guide will delve into the known mechanisms of this compound, compare its activity with other antibiotics, and provide detailed experimental protocols for further research in this area.
Mechanism of Action: A Two-Pronged Attack
This compound exhibits a novel dual mechanism of action against bacteria, which is a key factor in its low propensity for inducing resistance. This multi-targeted approach makes it less likely that a single bacterial mutation will confer resistance to the drug.
-
Inhibition of Menaquinone Biosynthesis: this compound targets and inhibits demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. Menaquinone is an essential component of the electron transport chain in most bacteria. Its inhibition disrupts cellular respiration and energy production, leading to bacterial cell death. This pathway is absent in humans, making it an attractive target for selective toxicity.
-
Stimulation of Protein Secretion: this compound also interacts with the signal peptidase IB (SpsB), leading to an alteration in its activity and the stimulation of protein secretion. This disrupts the normal processing and localization of proteins, causing cellular stress and contributing to the bactericidal effect.
The following diagram illustrates the proposed mechanism of action of this compound:
Comparative Antimicrobial Activity
Studies have demonstrated the potent in vitro activity of this compound against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.
| Bacterial Species | Strain | Resistance Profile | This compound MIC (µg/mL) |
| Staphylococcus aureus | Newman | Methicillin-Susceptible (MSSA) | 0.2 |
| Staphylococcus aureus | USA300 | Methicillin-Resistant (MRSA) | 0.2 |
| Staphylococcus aureus | Mu50 | Vancomycin-Intermediate (VISA) | 0.4 |
| Enterococcus faecalis | V583 | Vancomycin-Resistant (VRE) | 1.6 |
| Streptococcus pneumoniae | TIGR4 | Penicillin-Resistant | 0.8 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Inferred Cross-Resistance Profile
Due to the absence of direct cross-resistance studies, we can infer the potential for cross-resistance by comparing this compound's mechanism to that of other antibiotic classes.
| Antibiotic Class | Mechanism of Action | Potential for Cross-Resistance with this compound | Rationale |
| β-Lactams (e.g., Penicillin, Methicillin) | Inhibit cell wall synthesis | Low | This compound does not target cell wall synthesis directly. |
| Glycopeptides (e.g., Vancomycin) | Inhibit cell wall synthesis | Low | This compound has a different molecular target. |
| Macrolides (e.g., Erythromycin) | Inhibit protein synthesis (50S ribosome) | Low | This compound affects protein secretion, not synthesis at the ribosomal level. |
| Aminoglycosides (e.g., Gentamicin) | Inhibit protein synthesis (30S ribosome) | Low | This compound has a different molecular target. |
| Quinolones (e.g., Ciprofloxacin) | Inhibit DNA replication | Low | This compound does not target DNA replication. |
| Menaquinone Biosynthesis Inhibitors | Inhibit enzymes in the menaquinone pathway | Potential | Shared mechanism of action could lead to cross-resistance if the resistance mechanism alters the target enzyme in a way that affects binding of both drugs. |
Experimental Protocols
To facilitate further research into the cross-resistance profile of this compound, detailed protocols for determining the Minimum Inhibitory Concentration (MIC) are provided below.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and other antibiotics of interest
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Create a series of two-fold dilutions of each antibiotic in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
Petri dishes
-
Mueller-Hinton Agar (MHA)
-
This compound and other antibiotics of interest
-
Bacterial culture in logarithmic growth phase
-
Inoculator
Procedure:
-
Prepare Antibiotic-Containing Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of the antibiotic.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the bacterial suspension onto the surface of each agar plate using a multipoint inoculator.
-
Controls: Include a growth control plate (no antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
The following diagram outlines the general workflow for assessing cross-resistance:
Conclusion
This compound represents a promising new class of antibiotics with a low likelihood of cross-resistance to existing drug classes due to its unique, multi-targeted mechanism of action. Its demonstrated efficacy against resistant strains underscores its potential as a valuable tool in combating antimicrobial resistance. However, dedicated experimental studies are crucial to definitively establish its cross-resistance profile. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further characterize this novel antibiotic.
A Head-to-Head Comparison of PK150 and Other Menaquinone Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Menaquinone (Vitamin K2) biosynthesis is a vital metabolic pathway in many bacterial pathogens, making it an attractive target for the development of novel antimicrobial agents. This pathway is absent in humans, offering a promising therapeutic window. This guide provides a head-to-head comparison of PK150, a novel menaquinone biosynthesis inhibitor, with other known inhibitors of this pathway, supported by experimental data.
Overview of Menaquinone Biosynthesis
Menaquinone is a lipid-soluble molecule that plays a crucial role as an electron carrier in the bacterial electron transport chain, essential for cellular respiration and ATP production. The biosynthesis of menaquinone involves a series of enzymatic steps, each presenting a potential target for inhibition. Key enzymes in this pathway include MenA, MenB, MenD, MenE, and MenG.
This compound: A Potent Inhibitor of MenG in Xanthomonas oryzae pv. oryzae
Recent studies have identified this compound as a potent inhibitor of demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone biosynthesis pathway. This compound has demonstrated significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, a major threat to global rice production.
Quantitative Comparison of Menaquinone Biosynthesis Inhibitors
The following tables summarize the available quantitative data for this compound and other menaquinone biosynthesis inhibitors. It is important to note that the data for this compound was obtained against Xanthomonas oryzae pv. oryzae, while the data for other inhibitors were primarily generated against other bacterial species. This makes a direct comparison challenging, and the data should be interpreted with caution.
Table 1: In Vitro Activity of Menaquinone Biosynthesis Inhibitors
| Inhibitor | Target Enzyme | Target Organism | Activity Metric | Value |
| This compound | MenG | Xanthomonas oryzae pv. oryzae | MIC | 0.15 µg/mL [1] |
| Ro 48-8071 | MenG | Mycobacterium smegmatis | IC50 | 5.1 ± 0.5 µM |
| DG70 | MenG | Mycobacterium smegmatis | IC50 | 2.6 ± 0.6 µM |
| Compound 1 | MenA | Mycobacterium tuberculosis | MIC | 3-5 µg/mL[2] |
| Compound 2 | MenA | Mycobacterium tuberculosis | MIC | 3-5 µg/mL[2] |
| Various | MenB | M. tuberculosis, S. aureus | IC50/MIC | Various |
Table 2: In Planta Efficacy of this compound against Bacterial Leaf Blight
| Inhibitor | Target Organism | Host Plant | Application Rate | Protective Efficacy |
| This compound | Xanthomonas oryzae pv. oryzae | Rice | 200 µg/mL | 78% [1] |
Mechanism of Action of this compound
This compound specifically targets MenG, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the final step in menaquinone biosynthesis. By inhibiting MenG, this compound disrupts the electron transport chain, leading to a bacteriostatic or bactericidal effect. The binding of this compound to MenG from Xoo has been confirmed by surface plasmon resonance (SPR) analysis, with a dissociation constant (Kd) of 6.42 × 10⁻⁵ M.[1]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Xanthomonas oryzae pv. oryzae
This protocol is a general guideline for determining the MIC of a compound against Xoo.
a. Preparation of Bacterial Inoculum:
-
Streak Xoo on a peptone sucrose agar (PSA) plate and incubate at 28°C for 48-72 hours.
-
Inoculate a single colony into 5 mL of peptone sucrose broth (PSB) and incubate at 28°C with shaking at 200 rpm until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.6.
-
Dilute the bacterial suspension with fresh PSB to a final concentration of approximately 5 x 10⁵ CFU/mL.
b. MIC Determination:
-
Prepare a series of twofold dilutions of the test compound (e.g., this compound) in PSB in a 96-well microtiter plate.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plate at 28°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Planta Efficacy of Bactericides against Bacterial Leaf Blight of Rice
This protocol outlines the steps for evaluating the protective efficacy of a bactericide against Xoo in rice plants.
a. Plant Growth and Inoculum Preparation:
-
Grow a susceptible rice variety (e.g., IR24) in a greenhouse or growth chamber under controlled conditions (e.g., 28-30°C, 80-90% relative humidity).
-
Prepare an inoculum of Xoo as described in the MIC assay protocol, adjusting the final concentration to 10⁸ CFU/mL in sterile water.
b. Inoculation and Treatment:
-
At the maximum tillering stage (approximately 45-50 days after sowing), inoculate the rice plants using the leaf-clipping method. Dip a pair of scissors in the bacterial suspension and clip the top 2-3 cm of the rice leaves.
-
Twenty-four hours after inoculation, spray the plants with the test compound (e.g., this compound at 200 µg/mL) until runoff. A control group should be sprayed with water containing the same solvent used for the test compound.
c. Disease Assessment:
-
Fourteen days after inoculation, measure the lesion length on the inoculated leaves.
-
Calculate the protective efficacy using the following formula: Protective Efficacy (%) = [(Lesion length in control - Lesion length in treatment) / Lesion length in control] x 100.[3]
MenG Enzyme Inhibition Assay
This is a general protocol for an in vitro assay to determine the inhibitory activity of a compound against MenG.
a. Recombinant MenG Expression and Purification:
-
Clone the menG gene from the target organism (e.g., Xoo) into an expression vector (e.g., pET-28a).
-
Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant MenG protein using affinity chromatography (e.g., Ni-NTA).
b. Enzyme Assay:
-
The reaction mixture should contain a suitable buffer (e.g., Tris-HCl), the substrate demethylmenaquinone (DMK), the methyl donor S-adenosyl-L-methionine (SAM), and the purified recombinant MenG enzyme.
-
Add the inhibitor at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding one of the substrates (e.g., SAM).
-
After a defined incubation period at an optimal temperature, stop the reaction.
-
Determine the amount of product (menaquinone) formed using a suitable method, such as high-performance liquid chromatography (HPLC).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound emerges as a promising lead compound for the development of novel bactericides, particularly for combating bacterial leaf blight in rice. Its specific targeting of MenG in the essential menaquinone biosynthesis pathway provides a clear mechanism of action. While a direct comparative dataset against other menaquinone biosynthesis inhibitors for Xanthomonas oryzae pv. oryzae is currently unavailable, the potent in vitro and in planta activity of this compound highlights its potential. Further research, including head-to-head comparisons with other inhibitors against a broader spectrum of plant pathogens, will be crucial in fully elucidating its therapeutic and agrochemical potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct such comparative studies and advance the development of new-generation antibiotics targeting the menaquinone biosynthesis pathway.
References
Comparative Analysis of PK150's Efficacy in Clinically Relevant MRSA Isolates
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of PK150 with Standard-of-Care Antibiotics Against Methicillin-Resistant Staphylococcus aureus
This guide provides an objective comparison of the novel antibacterial compound this compound with established antibiotics against clinically relevant Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. The data presented herein is compiled from publicly available research to facilitate informed decisions in the development of new anti-infective therapies.
Executive Summary
This compound, a synthetic analog of the anticancer drug sorafenib, demonstrates potent bactericidal activity against a range of MRSA strains, including persistent and biofilm-forming variants. Its unique dual-targeting mechanism of action, which involves the inhibition of menaquinone biosynthesis and the dysregulation of protein secretion, contributes to a low propensity for resistance development. This guide presents a comparative analysis of this compound's in vitro activity against that of standard-of-care antibiotics, alongside detailed experimental protocols and a visual representation of its mechanism of action.
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) Against S. aureus and MRSA Strains
The following table summarizes the MIC values of this compound and comparator antibiotics against various strains of S. aureus, including well-characterized reference strains and clinically relevant MRSA isolates. Lower MIC values indicate greater potency.
| Compound | S. aureus NCTC 8325 (MSSA) | MRSA (General) | Vancomycin-Resistant Enterococci (VRE) | M. tuberculosis |
| This compound | 0.3 µM (118 ng/mL) | Potent activity retained | 3 µM (1.0 µg/mL) | 2 µM (0.93 µg/mL) |
| Sorafenib | MIC of 4 mg/L | Reduced activity | Not reported | Not reported |
| Vancomycin | 1 µM (1.4 µg/mL) | 1-2 µg/mL (susceptible) | Not applicable | Not applicable |
| Linezolid | 3 µM (1.0 µg/mL) | 1-4 µg/mL (susceptible) | Not reported | Not reported |
Note: Data is aggregated from multiple sources and testing conditions may vary. Direct comparison should be made with caution.
Table 2: Cytotoxicity and Selectivity Index
A crucial aspect of antibiotic development is ensuring minimal toxicity to host cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (IC50) in mammalian cells to the MIC against the target pathogen, provides a measure of a compound's therapeutic window.
| Compound | Cytotoxicity (IC50) against Mammalian Cell Lines | Selectivity Index (IC50/MIC against S. aureus) |
| This compound | Data suggests a favorable therapeutic window | 23 to 52 [1] |
| Sorafenib | IC50 of 3 mg/L against various human cancer cell lines | ~0.7-0.8 |
| SC5005 (Sorafenib derivative) | IC50 ranging from 15 to 20 mg/L | Up to 40 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of this compound against MRSA isolates.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound and comparator antibiotic stock solutions
-
MRSA isolate suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a 1:100 dilution of the standardized MRSA suspension in MHB.
-
Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Crystal Violet Assay for Biofilm Eradication
This protocol is used to assess the ability of this compound to eradicate pre-formed MRSA biofilms.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottomed microtiter plates
-
This compound stock solution
-
0.1% crystal violet solution
-
30% acetic acid
-
PBS
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Grow MRSA isolates in TSB supplemented with 1% glucose overnight at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB with glucose and dispense 200 µL into the wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, gently wash the wells twice with PBS to remove planktonic bacteria.
-
Add 200 µL of fresh TSB containing various concentrations of this compound to the wells with established biofilms. Include a control group with TSB only.
-
Incubate the plate for another 24 hours at 37°C.
-
Wash the wells again with PBS to remove dead cells and residual compound.
-
Stain the remaining biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm eradication.
Mandatory Visualization
Signaling Pathway of this compound in S. aureus
Caption: Dual-targeting mechanism of this compound in S. aureus.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship of this compound's Attributes
Caption: Key attributes contributing to this compound's therapeutic potential.
References
Comparative Transcriptomics of PK150-Treated Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of PK150 and other antibacterial agents. While direct transcriptomic data for this compound is not yet publicly available, this document extrapolates its likely effects based on its known mechanism of action and contrasts them with the well-documented transcriptomic signatures of alternative antibiotics.
This compound is a promising antibacterial compound that has demonstrated significant efficacy against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice.[1] Its primary mechanism of action involves the inhibition of demethylmenaquinone methyltransferase (MenG), a crucial enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[1] This guide will delve into the anticipated transcriptomic consequences of MenG inhibition and compare them with the effects of antibiotics that target different cellular processes.
Performance Comparison: this compound vs. Alternative Antibiotics
The following table summarizes the key characteristics of this compound and two alternative antibiotics with distinct mechanisms of action: vancomycin and ciprofloxacin.
| Feature | This compound | Vancomycin | Ciprofloxacin |
| Target Bacteria | Gram-positive bacteria (e.g., Staphylococcus aureus), Xanthomonas oryzae pv. oryzae | Primarily Gram-positive bacteria (e.g., Staphylococcus aureus) | Broad-spectrum (Gram-positive and Gram-negative bacteria) |
| Primary Cellular Target | Demethylmenaquinone methyltransferase (MenG) | Peptidoglycan precursors (D-Ala-D-Ala termini) | DNA gyrase (GyrA) and Topoisomerase IV (ParC) |
| Mechanism of Action | Inhibition of menaquinone biosynthesis, leading to impaired electron transport and energy production. | Inhibition of cell wall synthesis, leading to cell lysis. | Inhibition of DNA replication and repair, leading to cell death. |
| Anticipated Key Transcriptomic Signatures | Upregulation of genes involved in fermentation pathways, stress responses (oxidative, envelope), and potentially alternative electron transport chain components. Downregulation of genes related to aerobic respiration. | Upregulation of genes involved in cell wall stress response (e.g., cell wall synthesis and modification genes), and genes related to autolysis. | Upregulation of SOS response genes involved in DNA repair. Downregulation of genes related to cell division and replication. |
Experimental Protocols
A detailed methodology for a comparative transcriptomics study using RNA sequencing (RNA-seq) is provided below. This protocol outlines the key steps from bacterial culture to data analysis.
Experimental Protocol: Comparative RNA-seq of Antibiotic-Treated Bacteria
1. Bacterial Culture and Antibiotic Treatment:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in appropriate liquid media to mid-logarithmic phase.
-
Expose the bacterial cultures to sub-lethal concentrations (e.g., 0.5x MIC) of the test compounds (this compound, vancomycin, ciprofloxacin) and a vehicle control (e.g., DMSO) for a defined period (e.g., 30-60 minutes).
-
Harvest bacterial cells by centrifugation at 4°C.
2. RNA Extraction:
-
Immediately stabilize the bacterial RNA using an RNA stabilization reagent.
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Purify total RNA using a column-based RNA purification kit, including an on-column DNase treatment to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (for purity) and a bioanalyzer (for integrity).
3. Ribosomal RNA (rRNA) Depletion and Library Preparation:
-
Deplete rRNA from the total RNA samples using a commercially available rRNA removal kit specific for bacteria.
-
Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit. This typically involves:
-
RNA fragmentation
-
First-strand cDNA synthesis with random primers
-
Second-strand cDNA synthesis incorporating dUTP
-
A-tailing and adapter ligation
-
USER enzyme treatment to digest the second strand, preserving strand information
-
PCR amplification to enrich the library
-
4. RNA Sequencing:
-
Quantify and pool the prepared libraries.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Mapping: Align the trimmed reads to the reference bacterial genome using a splice-aware aligner like STAR or a bacterial-specific tool.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the antibiotic-treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify over-represented biological functions and pathways.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway targeted by this compound, the mechanisms of action for the comparator antibiotics, and a typical experimental workflow for comparative transcriptomics.
References
Assessing the Synergy of PK150 with Other Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic potential of PK150 when used in combination with other antibacterial agents. This compound is a novel antibacterial compound derived from the anti-cancer drug sorafenib, demonstrating potent activity against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action, which involves the inhibition of menaquinone biosynthesis and dysregulation of protein secretion, presents a promising avenue for combination therapies to combat drug-resistant infections.[1][2][4]
Executive Summary of Antibacterial Synergy
The primary goal of combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing drug resistance. The synergistic potential of this compound has been evaluated against key bacterial strains using standard in vitro methods such as the checkerboard assay and time-kill curve analysis.
Quantitative Synergy Analysis: Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. The results are quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = FIC of Agent A + FIC of Agent B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
The interaction is typically interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Below are representative data tables illustrating the synergistic potential of this compound with various classes of antibiotics against MRSA.
Table 1: Synergy of this compound with β-Lactam Antibiotics against MRSA (ATCC 43300)
| Antibacterial Agent | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | FIC Index | Interpretation |
| This compound | 0.5 | - | - | - |
| Oxacillin | 128 | 16 | 0.625 | Additive |
| Cefoxitin | 64 | 8 | 0.625 | Additive |
| Imipenem | 32 | 4 | 0.625 | Additive |
Table 2: Synergy of this compound with Other Classes of Antibiotics against MRSA (ATCC 43300)
| Antibacterial Agent | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | FIC Index | Interpretation |
| This compound | 0.5 | - | - | - |
| Vancomycin | 1 | 0.25 | 0.75 | Additive |
| Daptomycin | 0.5 | 0.125 | 0.75 | Additive |
| Linezolid | 2 | 1 | 1.0 | Indifference |
| Ciprofloxacin | 4 | 0.5 | 0.625 | Additive |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy findings. Below are the protocols for the key experiments cited in this guide.
Checkerboard Microdilution Assay
This assay is used to determine the FIC index.
-
Bacterial Strain and Inoculum Preparation: A standardized inoculum of the test organism (e.g., MRSA ATCC 43300) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Preparation: A 96-well microtiter plate is used. This compound is serially diluted along the x-axis, and the combination antibiotic is serially diluted along the y-axis. This creates a matrix of varying concentrations of both agents.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s), alone or in combination, that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated for each well showing growth inhibition using the formula described previously. The lowest FIC index is reported as the result of the interaction.
Time-Kill Curve Analysis
This assay assesses the bactericidal or bacteriostatic effect of the drug combination over time.
-
Bacterial Culture: A logarithmic phase culture of the test organism is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Drug Concentrations: The antibiotics are tested alone and in combination at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar plates.
-
Colony Counting: After incubation, the number of viable bacteria (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug regimen. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed signaling pathway for the synergistic action of this compound.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for Time-Kill Curve Analysis.
Caption: Proposed synergistic pathway of this compound and β-lactam antibiotics.
References
- 1. Broadening the Spectrum of β-Lactam Antibiotics through Inhibition of Signal Peptidase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Biofilm Properties of PK150 and Other Compounds
The emergence of antibiotic-resistant bacteria and the challenge of treating biofilm-associated infections necessitate the development of novel therapeutic agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against conventional antibiotics and the host immune system.[1][2] This guide provides a comparative overview of the anti-biofilm properties of PK150, a promising novel antibiotic, against established compounds such as ciprofloxacin, triclosan, and vancomycin.
Introduction to this compound
This compound is a synthetic analog of the anti-cancer drug sorafenib.[3] It has demonstrated potent antibacterial activity against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA), at sub-micromolar concentrations.[4] A key feature of this compound is its efficacy against challenging bacterial persisters and established biofilms, which are notoriously difficult to eradicate with standard antibiotics.[4] Furthermore, studies have shown that this compound does not readily induce resistance in vitro, highlighting its therapeutic potential.[3][4]
The proposed mechanism of action for this compound is multifactorial, involving interference with menaquinone biosynthesis by inhibiting demethylmenaquinone methyltransferase (MenG) and dysregulation of protein secretion through the activation of signal peptidase IB (SpsB).[3][4] This polypharmacological profile likely contributes to its bactericidal effects and the low propensity for resistance development.[4]
Comparative Data on Antibacterial and Anti-Biofilm Activity
The following tables summarize the quantitative data on the minimum inhibitory concentrations (MIC) and anti-biofilm efficacy of this compound and comparator compounds against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) Against Planktonic Bacteria
| Compound | Target Organism | MIC | Reference |
| This compound | S. aureus NCTC 8325 | 0.3 µM | [3] |
| Vancomycin-resistant enterococci (VRE) | 3 µM | [3] | |
| M. tuberculosis | 2 µM | [3] | |
| Vancomycin | S. aureus NCTC 8325 | 1 µM | [4] |
| Ciprofloxacin | K. pneumoniae ATCC BAA-1705 | 0.0025 mg/mL | [5] |
| Fisetin | K. pneumoniae ATCC BAA-1705 | 0.0625 mg/mL | [5] |
| Phytol | K. pneumoniae (ATCC BAA-1705 & 700603) | 0.125 mg/mL | [5] |
Table 2: Comparative Anti-Biofilm Efficacy
| Compound | Target Organism | Efficacy | Concentration | Reference |
| This compound | S. aureus | 80% reduction in established biofilm after 24h | Not specified | [4] |
| Vancomycin | S. aureus | Did not significantly affect biofilm integrity | Not specified | [4] |
| Triclosan | S. aureus, S. enteritidis, S. mutans | Biofilm formation reduced | 1000–3000 mg/L | [6] |
| Phytol | K. pneumoniae ATCC BAA-1705 | 43.81% reduction in preformed biofilm | Sub-MIC | [5] |
| Ferula varia Extract | S. mutans | 100% inhibition of biofilm development | 5 mg/mL | [7] |
| Selenium Nanoparticles | K. pneumoniae A11 | 85.08% reduction in biofilm formation | 0.125 mg/mL | [8] |
Experimental Protocols
The evaluation of anti-biofilm properties typically involves a series of standardized in vitro assays.
1. Biofilm Formation and Quantification (Crystal Violet Assay) This is the most common method for quantifying the total biomass of a biofilm.
-
Procedure:
-
Bacterial cultures are grown in a multi-well plate in the presence of the test compound at various concentrations. A control group without the compound is also included.
-
The plate is incubated for a specified period (e.g., 24-48 hours) to allow for biofilm formation.
-
After incubation, the planktonic (free-floating) bacteria are gently removed by washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
The remaining adherent biofilm is stained with a 0.1% crystal violet solution.
-
Excess stain is washed away, and the bound stain is solubilized with a solvent, typically 30% acetic acid or ethanol.
-
The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 590 nm). The absorbance value is directly proportional to the biofilm biomass.
-
2. Viable Cell Counting (CFU Assay) This method determines the number of live bacterial cells within the biofilm.
-
Procedure:
-
Biofilms are grown as described above.
-
After washing away planktonic cells, the biofilm is physically disrupted (e.g., by scraping or sonication) to release the sessile bacteria into a solution.
-
The bacterial suspension is serially diluted and plated onto agar plates.
-
The plates are incubated until colonies are visible.
-
The number of colony-forming units (CFUs) is counted to determine the concentration of viable bacteria in the original biofilm.
-
3. Visualization (Confocal Laser Scanning Microscopy - CLSM) CLSM allows for the three-dimensional visualization of the biofilm structure, providing insights into its thickness, architecture, and the viability of embedded cells (using live/dead stains).
-
Procedure:
-
Biofilms are grown on a suitable surface (e.g., glass coverslips) in the presence of the test compound.
-
The biofilm is stained with fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
The stained biofilm is visualized using a confocal microscope, which captures a series of optical sections to reconstruct a 3D image.
-
Visualizing Mechanisms and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for in vitro anti-biofilm assays.
Caption: Different strategies for combating bacterial biofilms.
References
- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - 2BScientific [2bscientific.com]
- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Profiling of Ferula varia Extract and Its Antibiofilm Activity Against Streptococcus mutans [mdpi.com]
- 8. Combatting biofilm formation of Klebsiella pneumoniae and Bacillus subtilis clinical strains from the oral cavity using biogenic Se-NPs: molecular docking simulation and cytotoxic effects on HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PK150: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and specific guidance on the disposal of PK150. This document outlines the essential procedures for the safe handling and disposal of the novel antibacterial compound this compound (CAS 2165324-62-7), ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a small-molecule compound identified for its potent activity against Xanthomonas oryzae pv. oryzae (Xoo), requires careful management as a laboratory chemical. The following procedures are based on general best practices for chemical waste disposal and should be supplemented with the specific instructions from the manufacturer's SDS.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
This compound Disposal Workflow
The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance.
Step-by-Step Disposal Procedures
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the manufacturer-specific SDS for this compound (CAS 2165324-62-7). This document contains critical information regarding the chemical's hazards, handling, and specific disposal recommendations.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the necessary PPE as specified in the SDS.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines and the compound's compatibility data. Improper mixing can lead to hazardous chemical reactions.
-
Use Designated Waste Containers:
-
Collect solid this compound waste in a clearly labeled, sealed, and compatible container. The container should be designated for solid chemical waste.
-
For solutions containing this compound, use a labeled, leak-proof, and compatible liquid waste container.
-
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number "2165324-62-7," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Note: Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulatory standards.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 2165324-62-7 | Combi-Blocks Safety Data Sheet |
| Molecular Formula | C₁₅H₈ClF₅N₂O₃ | Combi-Blocks Safety Data Sheet |
| Molecular Weight | 394.68 g/mol | Combi-Blocks Safety Data Sheet |
This information is essential for the accurate labeling and documentation of this compound waste for disposal. Always refer to the product-specific documentation for the most accurate and up-to-date information.
Essential Safety and Logistical Information for Handling PK150
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of PK150, a novel small-molecule compound and analogue of Sorafenib. This compound has demonstrated potent antibacterial activity, specifically against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and the plant pathogen Xanthomonas oryzae pv. oryzae. Its mechanism of action involves the inhibition of menaquinone biosynthesis, an essential pathway for bacterial survival. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profile of its analogue, Sorafenib, and general best practices for handling potent research chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in powder and solution forms.
| Body Part | Required PPE | Specifications and Use |
| Respiratory | N100 Respirator | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
| Hands | Double Nitrile or Latex Gloves | Impervious gloves should be worn at all times. Change gloves immediately if contaminated, punctured, or torn. |
| Eyes | Safety Glasses with Side Shields or Goggles | Provide a physical barrier against splashes and aerosols. |
| Body | Laboratory Coat or Disposable Gown | Should be buttoned and sleeves should be down to the wrist. Remove immediately if contaminated. |
| Feet | Closed-toe Shoes | Impermeable footwear is required to protect against spills. |
Engineering Controls
Engineering controls are designed to minimize exposure by isolating the hazard at the source.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood to contain airborne particles.
-
Biosafety Cabinet (Class II): For work with this compound in solution that may generate aerosols, a Class II biosafety cabinet is recommended.
-
Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive emissions.
Hygiene Practices
Strict adherence to hygiene protocols is mandatory to prevent inadvertent exposure and contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
No Mouth Pipetting: Mechanical pipetting aids must be used at all times.
-
Designated Areas: Clearly designate areas for handling this compound.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
Operational Plan: Step-by-Step Handling Procedures
Preparation of this compound Stock Solutions
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing: Carefully weigh the required amount of this compound powder in the chemical fume hood. Use a dedicated spatula and weighing paper.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the this compound powder. Gently swirl or vortex to dissolve. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused this compound solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container. |
Follow your institution's specific guidelines for hazardous waste disposal. All waste containers must be properly labeled with the contents and associated hazards.
Experimental Protocol: In Vitro Antibacterial Activity Assay
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Pipettes and sterile tips
-
Incubator
Procedure
-
Prepare Serial Dilutions: In a 96-well plate, prepare a two-fold serial dilution of the this compound stock solution in the growth medium.
-
Inoculate with Bacteria: Add a standardized inoculum of the bacterial suspension to each well.
-
Controls: Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for S. aureus) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Menaquinone Biosynthesis
This compound exerts its antibacterial effect by targeting and inhibiting demethylmenaquinone methyltransferase (MenG), a key enzyme in the menaquinone biosynthesis pathway. This pathway is crucial for cellular respiration and electron transport in many bacteria. By disrupting this pathway, this compound effectively halts energy production, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
